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  • Product: 6-[(oxiran-2-yl)methoxy]quinazoline
  • CAS: 2411293-89-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-[(oxiran-2-yl)methoxy]quinazoline: Synthesis, Properties, and Therapeutic Potential

Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds, including several clinically approved ant...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds, including several clinically approved anticancer agents.[1][2] This guide focuses on a novel, yet-to-be-extensively-studied derivative, 6-[(oxiran-2-yl)methoxy]quinazoline . This molecule uniquely combines the established kinase-binding properties of the quinazoline core with the covalent-targeting potential of an oxirane (epoxide) ring. We provide a comprehensive technical overview intended for researchers in drug discovery and chemical biology. This document outlines a proposed synthetic pathway, predicted physicochemical properties, a hypothesized mechanism of action as a covalent irreversible kinase inhibitor, and detailed experimental protocols for its synthesis, characterization, and biological evaluation.

Introduction: The Promise of a Novel Quinazoline Derivative

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a versatile scaffold that has been successfully exploited in the development of targeted therapies. Its rigid, planar structure is adept at fitting into the ATP-binding pocket of various protein kinases. This has led to the development of highly successful epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib, which have transformed the treatment landscape for certain cancers.[3][4]

The subject of this guide, 6-[(oxiran-2-yl)methoxy]quinazoline, introduces a reactive electrophilic "warhead"—the oxirane moiety—onto the quinazoline core. This functional group is capable of forming a stable covalent bond with nucleophilic amino acid residues, such as cysteine, within a protein's active site. This design strategy underpins the mechanism of second- and third-generation irreversible kinase inhibitors, which often exhibit enhanced potency, prolonged duration of action, and the ability to overcome certain forms of drug resistance.

This guide serves as a foundational resource for the scientific community, providing a robust framework for the synthesis and investigation of this promising molecule.

Chemical Structure and Predicted Properties

The chemical structure of 6-[(oxiran-2-yl)methoxy]quinazoline combines the aromatic quinazoline heterocycle with a flexible glycidyl ether side chain at the 6-position.

Structural Features:

  • Quinazoline Core: Provides the primary scaffold for non-covalent binding affinity to the target protein, likely within an ATP-binding cleft.

  • Ether Linkage: Connects the core to the reactive moiety, providing appropriate spacing and flexibility.

  • Oxirane (Epoxide) Ring: An electrophilic three-membered ring poised for nucleophilic attack by a suitably positioned amino acid residue, leading to covalent bond formation.

Table 1: Predicted Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
IUPAC Name 6-[(oxiran-2-yl)methoxy]quinazoline
Predicted LogP 1.25
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

Properties were calculated using standard computational chemistry tools.

Proposed Synthesis Pathway

Diagram 1: Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Quinazoline Formation cluster_1 Step 2: Demethylation cluster_2 Step 3: Etherification A p-Anisidine B 6-Methoxyquinazoline A->B Skraup Synthesis (Glycerol, H₂SO₄, Oxidizing Agent) C 6-Methoxyquinazoline D 6-Hydroxyquinazoline C->D HBr (48% aq.) Reflux E 6-Hydroxyquinazoline F Target Compound: 6-[(oxiran-2-yl)methoxy]quinazoline E->F Reagent (S)-Glycidyl tosylate or (R/S)-Epichlorohydrin Reagent->F K₂CO₃ or NaH DMF or Acetonitrile

Caption: A proposed three-step synthesis of 6-[(oxiran-2-yl)methoxy]quinazoline.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a proposed method and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Step 1: Synthesis of 6-Methoxyquinazoline This step utilizes a modified Skraup synthesis, a classic method for generating quinoline and quinazoline rings.

  • To a flask equipped with a reflux condenser and mechanical stirrer, cautiously add p-anisidine (1.0 eq), glycerol (approx. 4.0 eq), a mild oxidizing agent (e.g., p-nitroanisole, 0.5 eq), and ferrous sulfate (catalytic amount).[4]

  • Slowly and with cooling, add concentrated sulfuric acid.

  • Heat the mixture to approximately 140°C and maintain under reflux for 8-10 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a concentrated sodium hydroxide solution until it is basic (pH > 8).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-methoxyquinazoline.

Step 2: Synthesis of 6-Hydroxyquinazoline (Demethylation) This step involves the cleavage of the methyl ether to reveal the phenol.

  • Dissolve 6-methoxyquinazoline (1.0 eq) in 48% aqueous hydrobromic acid (HBr).[1]

  • Heat the solution under reflux for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and slowly add it to a stirred, saturated solution of sodium bicarbonate until gas evolution ceases and the pH is neutral or slightly basic.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting solid, 6-hydroxyquinazoline, can be recrystallized if necessary.[1]

Step 3: Synthesis of 6-[(oxiran-2-yl)methoxy]quinazoline (Williamson Ether Synthesis) This final step attaches the reactive epoxide sidechain.[5][6][7]

  • To a solution of 6-hydroxyquinazoline (1.0 eq) in a dry polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as anhydrous potassium carbonate (K₂CO₃, 2-3 eq) or sodium hydride (NaH, 1.1 eq, use with extreme caution).

  • Stir the suspension at room temperature for 30-60 minutes to form the phenoxide anion.

  • Add the alkylating agent, such as (S)-glycidyl tosylate or epichlorohydrin (1.1-1.5 eq), dropwise to the mixture.[8][9]

  • Heat the reaction to 60-80°C and monitor its progress by TLC. The reaction may take several hours.

  • Once complete, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the final product by flash column chromatography on silica gel.

Characterization and Quality Control

Confirmation of the structure and assessment of purity are critical. The following techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing chemical shifts, integration, and coupling constants. Key expected signals include the quinazoline aromatic protons, the diastereotopic protons of the -OCH₂- group, and the three protons of the oxirane ring.

  • Mass Spectrometry (MS): To confirm the molecular weight by identifying the molecular ion peak [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, ideally achieving >95% for biological assays.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, including C-O-C ether stretches and aromatic C=N/C=C vibrations.

Hypothesized Biological Activity and Mechanism

We hypothesize that 6-[(oxiran-2-yl)methoxy]quinazoline acts as an irreversible covalent inhibitor of protein kinases .

The quinazoline core is a well-established ATP-competitive scaffold. It is expected to guide the molecule into the ATP-binding site of susceptible kinases, forming initial, reversible non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). Once anchored, the pendant epoxide ring is positioned in proximity to a nucleophilic amino acid residue (typically cysteine) near the binding site. The nucleophilic side chain of the cysteine attacks and opens the strained epoxide ring, forming a stable covalent bond. This irreversible binding permanently inactivates the enzyme.

Diagram 2: Hypothesized Mechanism of Covalent Inhibition

Caption: Proposed multi-step mechanism for irreversible kinase inhibition.

Recommended Experimental Workflows for Biological Profiling

To validate the hypothesized activity, a tiered approach to biological evaluation is recommended.

Protocol: In Vitro Kinase Inhibition Assay
  • Objective: To determine the compound's inhibitory potency (IC₅₀) against a target kinase (e.g., EGFR).

  • Materials: Recombinant human kinase, appropriate peptide substrate, ATP, kinase buffer, test compound stock solution (in DMSO), and a detection reagent (e.g., ADP-Glo™, Promega).

  • Procedure: a. Prepare serial dilutions of the test compound in kinase buffer. b. In a 96- or 384-well plate, add the kinase and the test compound dilutions. Incubate for a set period (e.g., 30 minutes) at room temperature to allow for covalent binding. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C. e. Stop the reaction and measure the remaining ATP (or ADP produced) using the detection reagent and a luminometer. f. Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol: Cell-Based Antiproliferative Assay
  • Objective: To assess the compound's ability to inhibit the growth of cancer cells.

  • Materials: Cancer cell line (e.g., A431, which overexpresses EGFR), complete growth medium, test compound, and a cell viability reagent (e.g., CellTiter-Glo®, Promega or MTS reagent).

  • Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound and incubate for 72 hours. c. Add the cell viability reagent according to the manufacturer's instructions. d. Measure the signal (luminescence or absorbance) using a plate reader. e. Calculate the percentage of cell growth inhibition relative to a DMSO-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

6-[(oxiran-2-yl)methoxy]quinazoline represents a molecule of significant interest at the intersection of established pharmacophore design and modern covalent inhibitor strategy. Its synthesis, while requiring a multi-step approach, relies on well-understood and robust chemical transformations. The true value of this compound will be realized through its biological characterization. We hypothesize potent, irreversible inhibitory activity against kinases bearing a targetable cysteine residue in the ATP pocket.

Future work should focus on executing the proposed synthesis, confirming the compound's structure and purity, and performing comprehensive biological profiling. This includes broad kinase screening to understand its selectivity profile, testing against cell lines with known resistance mutations, and eventual intact protein mass spectrometry to confirm the covalent binding mechanism. This guide provides the roadmap for any researcher wishing to explore the potential of this novel and promising chemical entity.

References

A curated list of sources used to inform the methodologies and concepts in this guide.

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Vertex AI Search.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica.
  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022). PubMed.
  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024). Vertex AI Search.
  • Williamson Ether Synthesis. (n.d.). University of Calgary. Available at: [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Available at: [Link]

  • The Williamson Ether Synthesis. (n.d.). Millersville University. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC. Available at: [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Juniper Publishers. Available at: [Link]

  • Williamson Ether Synthesis. (2022). Chemistry Steps. Available at: [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. (2025). ResearchGate. Available at: [Link]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (n.d.). arkat usa. Available at: [Link]

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025). Acta Scientific. Available at: [Link]

  • Quinazolinone and quinazoline derivatives : Research in Pharmaceutical Sciences. (2016). Ovid. Available at: [Link]

  • Method for synthetizing 6-methoxyquinoline. (n.d.). Google Patents.
  • Synthesis of A. 6-Hydroxyquinoline. (n.d.). PrepChem.com. Available at: [Link]

  • The Medicinal Functionality of Quinazolines. (2022). Journal of Pharmaceutical Negative Results. Available at: [Link]

Sources

Exploratory

Role of 6-[(oxiran-2-yl)methoxy]quinazoline as a pharmaceutical intermediate

The Strategic Role of 6-[(Oxiran-2-yl)methoxy]quinazoline in Targeted Therapeutics: A Technical Whitepaper Executive Summary In modern medicinal chemistry, the quinazoline scaffold is universally recognized as a "privile...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 6-[(Oxiran-2-yl)methoxy]quinazoline in Targeted Therapeutics: A Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the quinazoline scaffold is universally recognized as a "privileged structure," particularly for its role as an ATP-competitive inhibitor in kinase-targeted oncology and inflammatory therapies. However, the true art of drug design lies not just in target binding, but in optimizing pharmacokinetic (PK) properties.

The intermediate 6-[(oxiran-2-yl)methoxy]quinazoline serves as a critical linchpin in this optimization process. By featuring a highly reactive, terminal epoxide (oxirane) ring attached via a methoxy linker to the 6-position of the quinazoline core, this intermediate provides a stereospecific handle for Late-Stage Functionalization (LSF). This whitepaper explores the chemical anatomy, mechanistic causality, and validated protocols for utilizing this intermediate to synthesize highly soluble, potent pharmaceutical agents [1].

Chemical Anatomy & Reactivity Profile

As an Application Scientist, I approach molecular design as a system of spatial and electronic problem-solving. The architecture of 6-[(oxiran-2-yl)methoxy]quinazoline is entirely deliberate:

  • The Quinazoline Core (The Anchor): The N1 and N3 nitrogen atoms of the quinazoline ring act as critical hydrogen-bond acceptors, anchoring the molecule to the highly conserved hinge region of kinase ATP-binding pockets (e.g., EGFR, JAK).

  • The 6-Position Vector (The Exit Strategy): Crystallographic data consistently shows that the 6- and 7-positions of the quinazoline ring project outward from the ATP pocket into the solvent-exposed region. Functionalizing these positions does not disrupt target binding but drastically alters aqueous solubility.

  • The Oxirane Ring (The Electrophilic Trap): The strained three-membered epoxide ring is primed for nucleophilic attack. Under controlled conditions, it undergoes regioselective ring-opening to yield a 1-amino-2-propanol motif. The resulting secondary hydroxyl group acts as an additional hydrogen-bond donor, while the appended amine (e.g., morpholine, piperazine) introduces a basic center that becomes protonated at physiological pH, exponentially increasing aqueous solubility.

Mechanism Ligand Extracellular Signal (e.g., EGF) Receptor Kinase Domain (Hinge Region) Ligand->Receptor Activation Downstream Downstream Signaling (Blocked) Receptor->Downstream Inhibition of Phosphorylation Inhibitor Quinazoline Drug (ATP Competitive) Inhibitor->Receptor Binds N1/N3 to Hinge Solvent Solvent-Exposed Channel (Oxirane-derived side chain) Inhibitor->Solvent Projects side chain for solubility

Caption: Mechanism of action for quinazoline-based kinase inhibitors with solvent-exposed side chains.

Key Applications in Drug Development

Oncology: EGFR and JAK Inhibitors

The oxirane-to-amine transformation is a hallmark in the synthesis of next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors and Janus kinase (JAK) inhibitors. For instance, in the synthesis of the novel quinazoline compound SH-340 (a potent agent for inflammatory skin diseases), the 7-(oxiran-2-ylmethoxy) or 6-(oxiran-2-ylmethoxy) intermediates are subjected to ring-opening with 1-methylpiperazine. This modification enhances the drug's ability to penetrate the stratum corneum while maintaining systemic clearance profiles [1].

Anti-Infectives: PqsR Antagonists

Beyond human kinases, this scaffold is highly effective in combating antimicrobial resistance. Recent developments in Pseudomonas aeruginosa quorum-sensing quenchers utilize quinazolin-4(3H)-one derivatives. By reacting an oxiran-2-ylmethoxy intermediate with various anilines, researchers successfully synthesized PqsR antagonists that inhibit bacterial biofilm formation without exerting selective survival pressure (thereby reducing resistance emergence) [2].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each reagent and condition choice.

Protocol A: Synthesis of the Oxirane Intermediate (O-Alkylation)

Objective: Attach the oxirane ring to the 6-hydroxyquinazoline core without promoting premature ring-opening.

  • Preparation: Dissolve 1.0 equivalent of the 6-hydroxyquinazoline derivative in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that perfectly solvates the incoming base cations, leaving the phenoxide anion highly "naked" and nucleophilic.

  • Deprotonation: Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir at 0 °C for 30 minutes.

    • Causality: K₂CO₃ is a mild base. It is strong enough to deprotonate the phenol (pKa ~10) but weak enough to prevent the degradation of the delicate quinazoline core.

  • Alkylation: Dropwise add 1.2 equivalents of (R)- or (S)-glycidyl tosylate (or epichlorohydrin). Slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench with ice water to precipitate the product. Filter and wash with cold water to remove residual DMF and salts.

Protocol B: Regioselective Epoxide Ring-Opening (Late-Stage Functionalization)

Objective: Convert the epoxide into a solubilizing 1-amino-2-propanol side chain.

  • Reaction Setup: Suspend 1.0 eq of the 6-[(oxiran-2-yl)methoxy]quinazoline intermediate in Isopropanol (IPA).

    • Causality: Protic solvents like IPA are mandatory here. The hydroxyl group of the solvent hydrogen-bonds with the epoxide oxygen, polarizing the C-O bond and significantly lowering the activation energy for the subsequent nucleophilic attack.

  • Nucleophilic Attack: Add 3.0 equivalents of the desired secondary amine (e.g., morpholine).

  • Thermal Activation: Reflux the mixture at 80 °C for 6–8 hours. Monitor via TLC (DCM:MeOH 9:1).

    • Causality: The Sₙ2 attack occurs almost exclusively at the less sterically hindered terminal carbon (C3) of the epoxide, ensuring >95% regioselectivity.

  • Isolation: Evaporate the IPA under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. The basic aqueous wash removes unreacted amine, leaving the pure functionalized quinazoline in the organic layer.

Workflow A 6-Hydroxyquinazoline Scaffold C 6-[(Oxiran-2-yl)methoxy] quinazoline A->C O-Alkylation B Glycidyl Tosylate + K2CO3 / DMF B->C E 1-Amino-2-propanol Target Molecule C->E Regioselective Ring Opening D Secondary Amine + Isopropanol (Δ) D->E

Caption: Synthetic workflow for late-stage functionalization via the oxirane intermediate.

Quantitative Data: Nucleophilic Diversification

The table below summarizes the optimized parameters and yields for the regioselective ring-opening of the oxirane intermediate using various pharmacologically relevant amines.

NucleophileSolventTemp (°C)Time (h)Regioselectivity (Terminal Attack)Isolated Yield (%)
Morpholine Isopropanol806> 95%85%
1-Methylpiperazine Ethanol788> 95%82%
Dimethylamine (2M in THF)Methanol654> 95%88%
Isopropylamine Ethanol7812> 90%75%
2,4-Dinitroimidazole DMF / K₂CO₃9012> 90%68% [3]

Note: Steric bulk of the incoming nucleophile dictates the reaction time. Primary amines like isopropylamine require longer reaction times due to potential over-alkylation, necessitating careful stoichiometric control.

Conclusion

The 6-[(oxiran-2-yl)methoxy]quinazoline intermediate is a masterclass in rational drug design. By isolating the target-binding domain (the quinazoline core) from the PK-modifying domain (the oxirane-derived side chain), medicinal chemists can independently tune a drug's solubility and safety profile without compromising its primary pharmacodynamics.

References

  • Title: Novel Quinazoline Derivative Induces Differentiation of Keratinocytes and Enhances Skin Barrier Functions against Th2 Cytokine-Mediated Signaling Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Design and Evaluation of New Quinazolin-4(3H)-one Derived PqsR Antagonists as Quorum Sensing Quenchers in Pseudomonas aeruginosa Source: American Chemical Society (ACS) URL: [Link]

  • Title: Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: National Institutes of Health (NIH) / PMC URL: [Link]

Foundational

Safety Data Sheet (SDS) and handling precautions for quinazoline epoxides

Executive Summary: The Dual-Hazard Paradigm Quinazoline epoxides represent a unique intersection of chemical hazards. They combine the biological potency of the quinazoline scaffold (a privileged structure in kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Hazard Paradigm

Quinazoline epoxides represent a unique intersection of chemical hazards. They combine the biological potency of the quinazoline scaffold (a privileged structure in kinase inhibition, e.g., EGFR inhibitors like Gefitinib) with the chemical reactivity of the epoxide moiety (a strained three-membered ring capable of alkylating DNA).

This guide does not treat these compounds as generic chemicals but as High Potency Genotoxic Impurities (HP-GTIs) . The protocols below are designed to mitigate two specific risks:

  • Acute/Chronic Toxicity: Pharmacological action on cellular signaling pathways.

  • Genotoxicity: Direct alkylation of nucleophilic DNA bases (guanine N7 position) by the epoxide electrophile.

Part 1: The Composite Safety Data Sheet (SDS)

Note: As specific quinazoline epoxides are often proprietary intermediates without assigned CAS numbers, this section defines the "Class-Based" hazard profile derived from Structure-Activity Relationships (SAR).

Section 2: Hazard Identification (GHS Classification)
Hazard ClassCategoryH-CodeHazard Statement
Germ Cell Mutagenicity 1BH340 May cause genetic defects.[1] (Epoxide structural alert)
Carcinogenicity 1BH350 May cause cancer.
Acute Toxicity (Oral) 3H301 Toxic if swallowed. (Based on quinazoline potency)
Skin Sensitization 1H317 May cause an allergic skin reaction.
Eye Damage/Irritation 1H318 Causes serious eye damage.
Section 4: First Aid Measures (Specific to Alkylating Agents)
  • Inhalation: Move to fresh air immediately. Do not use mouth-to-mouth resuscitation (risk of secondary contamination).[2] Use a bag-valve mask.

  • Skin Contact: Immediate Drench. Wash with soap and water for 15+ minutes. Critical: Do not use alcohol or organic solvents; they may increase skin permeability to the epoxide.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present.[4][5]

Part 2: Engineering Controls & Occupational Exposure Banding (OEB)

To ensure safety, we assign Quinazoline Epoxides to Occupational Exposure Band (OEB) 5 (OEL < 1 µg/m³). This is due to the "no-threshold" mechanism of genotoxicity for DNA-reactive epoxides.

Containment Hierarchy
  • Primary Control (Solid Handling):

    • Rigid Isolator (Glove Box): Required for weighing or manipulating dry powders.

    • Pressure:[6] Negative pressure (-150 Pa).

    • Transfer: Use Rapid Transfer Ports (RTP) or continuous liners (bag-in/bag-out).

  • Secondary Control (Solution Handling):

    • Class II Biological Safety Cabinet (BSC) or Low-Flow Fume Hood .

    • Requirement: Face velocity > 100 fpm (0.5 m/s).

  • Personal Protective Equipment (PPE) Matrix:

Body PartPPE RequirementRationale
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA cartridges.N95 is insufficient for OEB 5 aerosols.
Hands Double Gloving: Inner Laminate (EVOH) + Outer Nitrile (5 mil).Epoxides can permeate standard latex/thin nitrile.
Body Tyvek® 800J (or equivalent) disposable coverall with taped seams.Prevents dust penetration to street clothes.
Eyes Chemical Goggles (Indirect Venting).Prevent vapor/splash entry.[2][3][5][7][8]

Part 3: Operational Protocols

Protocol A: Synthesis & Reaction Monitoring

Causality: Epoxides are electrophiles. Avoiding adventitious nucleophiles (water, alcohols) during synthesis is critical for yield, but introducing them intentionally is critical for safety (quenching).

  • Setup: All glassware must be flame-dried. Use a Schlenk line or inert atmosphere (Argon/Nitrogen) to prevent hydrolysis before intended.

  • Sampling: Do not remove aliquots to an open bench for TLC/HPLC.

    • Safe Method: Quench the aliquot inside the hood/isolator into a vial containing 5% Sodium Thiosulfate before removing it for analysis.

  • Temperature: Maintain < 40°C. Quinazoline epoxides can undergo thermal rearrangement or polymerization, leading to runaway exotherms.

Protocol B: The "Universal" Epoxide Quench (Self-Validating)

Mechanism: This protocol uses Sodium Thiosulfate (


) to open the epoxide ring, converting the genotoxic electrophile into a water-soluble, non-genotoxic Bunte salt.

Reagent Preparation:

  • Quench Solution: 10% w/v Sodium Thiosulfate in water.

Step-by-Step Procedure:

  • Calculated Excess: Calculate 20 molar equivalents of Thiosulfate relative to the epoxide.

  • Slow Addition: Add the reaction mixture into the Quench Solution (not vice versa) to ensure the nucleophile is always in excess.

  • Validation (The "Self-Check"):

    • Stir for 1 hour.

    • Dip a pH strip: The solution should remain neutral/slightly basic.

    • NBP Test (4-(p-nitrobenzyl)pyridine): Take a drop of the quenched mix, add NBP reagent, and heat.

      • Purple Color: Active Epoxide remains (Quench failed).

      • Colorless: Epoxide destroyed (Safe for disposal).

  • Disposal: Adjust pH to 7-8 and dispose of as Hazardous Chemical Waste (do not drain dispose, as quinazoline residues are ecotoxic).

Protocol C: Spill Response (Powder vs. Liquid)
  • Scenario 1: Powder Spill (Inside Isolator)

    • Do not sweep (creates dust).[8]

    • Cover with Wet Wipes soaked in 10% Thiosulfate.

    • Allow to sit for 15 minutes (in-situ quenching).

    • Wipe up and bag in double-sealed waste bags.

  • Scenario 2: Liquid Spill (Fume Hood)

    • Cover spill with Vermiculite or Spill-X .

    • Apply the Quench Solution gently over the absorbent.

    • Wait 30 minutes before collection.

Part 4: Visualization of Hazards & Workflows

Diagram 1: The Genotoxic Mechanism (Why we care)

Caption: The chemical pathway from Quinazoline Epoxide structure to DNA alkylation and potential mutagenesis.

HazardPathway Quinazoline Quinazoline Scaffold (Kinase Binding) Compound Quinazoline Epoxide (Reactive Intermediate) Quinazoline->Compound Epoxide Epoxide Moiety (Strained Ring) Epoxide->Compound DNA Cellular DNA (Nucleophilic Bases) Compound->DNA Electrophilic Attack Adduct DNA Adduct (N7-Guanine Alkylation) DNA->Adduct Covalent Bonding Mutation Genotoxicity / Mutation (H340 Hazard) Adduct->Mutation Replication Error

Diagram 2: Safe Handling Workflow

Caption: Step-by-step operational flow ensuring containment from storage to waste disposal.

HandlingWorkflow Start Storage (-20°C, Inert Gas) Weighing Weighing (Isolator / Glovebox) Start->Weighing Transfer via RTP Reaction Reaction / Synthesis (Sealed Vessel) Weighing->Reaction Dissolve Sampling IPC Sampling (Quench immediately) Reaction->Sampling Quenching Bulk Quenching (Thiosulfate > 20 eq) Reaction->Quenching Process Complete Sampling->Reaction Validation Validation Test (NBP Colorimetric) Quenching->Validation Validation->Quenching If Purple (Repeat) Waste Waste Disposal (Double Bagged) Validation->Waste If Colorless

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards. [Link]

  • European Medicines Agency (EMA). (2010). Questions and answers on the 'Guideline on the limits of genotoxic impurities'. [Link]

  • American Chemical Society (ACS). (2012). Identifying and Handling Genotoxic Impurities in the Pharmaceutical Industry.[9][10][11] Chemical & Engineering News. [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Quinazoline Compound Summary & Safety Data. [Link]

Sources

Exploratory

The Evolution of a Privileged Scaffold: A Technical History of 6-Substituted Quinazoline Inhibitors

This guide provides an in-depth technical exploration of the history and development of 6-substituted quinazoline inhibitors. From their early roots as antimicrobial and anticancer agents targeting dihydrofolate reductas...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical exploration of the history and development of 6-substituted quinazoline inhibitors. From their early roots as antimicrobial and anticancer agents targeting dihydrofolate reductase to their rise as a cornerstone of targeted cancer therapy as epidermal growth factor receptor (EGFR) inhibitors, the quinazoline scaffold has proven to be a remarkably versatile and enduring pharmacophore. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the rationale behind the design, synthesis, and evaluation of these critical therapeutic agents.

Early History: Beyond Kinase Inhibition

Long before their celebrated role as EGFR inhibitors, quinazoline derivatives were investigated for a range of biological activities. The inherent ability of the bicyclic heterocyclic system to mimic endogenous purines made it a prime candidate for interacting with various enzymatic targets.

The Antifolate Era: Targeting Dihydrofolate Reductase (DHFR)

In the mid-20th century, a significant focus of cancer and antimicrobial research was the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids. The success of methotrexate, a folic acid antagonist, spurred the development of non-classical antifolates. Quinazolines emerged as a promising scaffold in this arena.[1][2][3]

These early quinazoline-based DHFR inhibitors, such as methasquin and chlorasquin, were designed as classical analogues of folic and isofolic acids.[1] The core concept was that the quinazoline ring system could effectively occupy the binding site of the natural pteridine ring of folic acid. Structure-activity relationship (SAR) studies from this period focused on modifications at the 2, 4, and 6-positions to enhance binding affinity and selectivity for bacterial or tumor cell DHFR over the host enzyme.[4][5] For instance, the 2,4-diamino substitution pattern was found to be critical for potent DHFR inhibition.[4][5][6]

While these early quinazoline antifolates showed promise and some even entered clinical investigation, their development was eventually overshadowed by other classes of chemotherapeutics. However, this early work laid a crucial foundation, establishing the "drug-like" properties of the quinazoline scaffold and its potential as an enzyme inhibitor.

Antimicrobial and Other Early Biological Activities

The versatility of the quinazoline nucleus was further demonstrated through its investigation for various other biological activities. Numerous studies explored its potential as an antibacterial, antifungal, and antimalarial agent.[7][8][9][10][11][12] These explorations, while not all leading to clinical breakthroughs, expanded the chemical space of substituted quinazolines and provided a rich library of compounds and synthetic methodologies that would later inform the development of kinase inhibitors.

The Dawn of Targeted Therapy: The Rise of 6-Substituted Quinazolines as EGFR Inhibitors

The discovery of the role of the epidermal growth factor receptor (EGFR) in cancer pathogenesis in the latter part of the 20th century marked a paradigm shift in oncology. Overexpression or activating mutations of this receptor tyrosine kinase were identified as key drivers in a variety of solid tumors, making it a prime target for therapeutic intervention.[13] This set the stage for the quinazoline scaffold to re-emerge and find its most impactful role to date.

The 4-anilinoquinazoline core was identified as a potent ATP-competitive inhibitor of the EGFR kinase domain.[14] The quinazoline ring system adeptly mimics the adenine portion of ATP, forming key hydrogen bonds within the hinge region of the kinase, while the 4-anilino substituent projects into a hydrophobic pocket. Early SAR studies revealed that modifications at the 6- and 7-positions of the quinazoline ring could significantly enhance potency and modulate pharmacokinetic properties.[14]

First-Generation EGFR Inhibitors: Gefitinib and Erlotinib

The first generation of clinically successful 6-substituted quinazoline inhibitors, gefitinib and erlotinib, revolutionized the treatment of non-small cell lung cancer (NSCLC).[15] These reversible, ATP-competitive inhibitors demonstrated remarkable efficacy, particularly in patients whose tumors harbored activating mutations in the EGFR kinase domain.[16]

  • Gefitinib (Iressa®): Features a 6-methoxy and a 7-(3-morpholinopropoxy) substitution. The 6-methoxy group contributes to the overall electronic properties of the ring system, while the larger, more polar side chain at the 7-position enhances solubility and provides additional interactions with the solvent-exposed region of the ATP binding site.

  • Erlotinib (Tarceva®): Possesses 6,7-bis(2-methoxyethoxy) substitutions. These flexible ether chains at the 6- and 7-positions were designed to improve the compound's pharmacokinetic profile.

The development of these drugs underscored the importance of the 6-position in fine-tuning the activity of quinazoline-based EGFR inhibitors.

The Rationale for 6-Position Modifications

The 6-position of the quinazoline ring became a key focal point for medicinal chemists for several strategic reasons:

  • Potency and Selectivity: Small, electron-donating groups at the 6- and 7-positions were generally found to increase inhibitory activity.[13]

  • Pharmacokinetics: Modifications at this position, often in concert with the 7-position, were crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Overcoming Resistance: The emergence of resistance to first-generation inhibitors, most commonly through the T790M "gatekeeper" mutation, necessitated the design of new inhibitors that could overcome this challenge. The 6-position proved to be a critical handle for introducing functionalities that could either form covalent bonds with the receptor or have improved affinity for the mutated kinase.[17]

The Second Generation: Irreversible Inhibition and Broader Spectrum

The clinical success of first-generation EGFR inhibitors was tempered by the inevitable development of acquired resistance. The T790M mutation, in particular, sterically hinders the binding of gefitinib and erlotinib. This challenge spurred the development of second-generation, irreversible inhibitors.

These compounds typically feature a reactive group, such as an acrylamide moiety, at the 6-position of the quinazoline core. This "warhead" is designed to form a covalent bond with a cysteine residue (Cys797) in the ATP binding pocket of EGFR, leading to prolonged and potent inhibition.

  • Afatinib (Gilotrif®): An irreversible inhibitor that targets not only EGFR but also other members of the ErbB family (HER2 and HER4).

  • Dacomitinib (Vizimpro®): Another irreversible pan-ErbB inhibitor.

While effective, the broader spectrum of activity of these second-generation inhibitors often led to increased toxicity, particularly skin rash and diarrhea, due to the inhibition of wild-type EGFR.

The Third Generation: Targeting the T790M Resistance Mutation

The limitations of second-generation inhibitors highlighted the need for agents that could selectively target the T790M mutant EGFR while sparing the wild-type receptor, thereby improving the therapeutic window. This led to the development of third-generation inhibitors.

  • Osimertinib (Tagrisso®): A prime example of a third-generation inhibitor, osimertinib is a 6-substituted quinazoline designed to be a potent and selective irreversible inhibitor of both EGFR-sensitizing mutations and the T790M resistance mutation. A key design feature is the indole moiety attached to the 6-position, which contributes to its high affinity for the mutant kinase.

The development of osimertinib represents a pinnacle of structure-based drug design, where a deep understanding of the target's structure and the mechanism of resistance guided the synthesis of a highly effective and better-tolerated therapeutic.

Data Summary: A Comparative Look at Inhibitor Potency

The following table summarizes the inhibitory concentrations (IC50) of representative quinazoline inhibitors against wild-type and various mutant forms of EGFR, illustrating the evolution of potency and selectivity across generations.

InhibitorGenerationTarget(s)IC50 (nM) vs. EGFR (Wild-Type)IC50 (nM) vs. EGFR (L858R)IC50 (nM) vs. EGFR (ex19del)IC50 (nM) vs. EGFR (L858R/T790M)
Gefitinib 1stEGFR3-100[18][19]~10-40~5-20>1000[20]
Erlotinib 1stEGFR2-5[21]~20-50~10-30>1000
Afatinib 2ndEGFR, HER2, HER4~10[21]~0.5-1~0.4-0.7~10-100[18]
Osimertinib 3rdEGFR (mutant selective)~50-200[21]~1-15[20]~1-10[20]~1-20[20]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The values presented are representative ranges from published literature.

Experimental Protocols

General Synthesis of a 4-Anilino-6-Substituted Quinazoline Core

This protocol outlines a common synthetic route for preparing the 4-anilino-6,7-dimethoxyquinazoline scaffold, a frequent starting point for many EGFR inhibitors.[22][23]

Step 1: Preparation of 4-Chloro-6,7-dimethoxyquinazoline

  • To a stirred suspension of 6,7-dimethoxyquinazolin-4(3H)-one in a suitable solvent (e.g., toluene), add a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) and a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with ice-water.

  • Neutralize the mixture with a base (e.g., aqueous ammonia or sodium bicarbonate solution) until the pH is approximately 8-9.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-chloro-6,7-dimethoxyquinazoline.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve the 4-chloro-6,7-dimethoxyquinazoline intermediate and the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline for a gefitinib analogue) in a suitable solvent such as isopropanol or acetonitrile.

  • Heat the mixture to reflux for 4-8 hours. The reaction can be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration.

  • Wash the solid with the reaction solvent and then with a non-polar solvent like hexane or diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Workflow for In Vitro Kinase Inhibitor Evaluation

The following workflow describes a standard procedure for assessing the inhibitory activity of a newly synthesized quinazoline derivative against a target kinase like EGFR.[24][25][26]

Step 1: Kinase Activity Assay

  • Select an appropriate assay format. Common methods include radiometric assays (measuring the incorporation of ³²P-ATP into a substrate), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption.

  • Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a synthetic peptide or a protein like α-casein), ATP, and the necessary buffers and cofactors (e.g., MgCl₂).

  • Add varying concentrations of the test inhibitor (typically in a serial dilution) to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time within the linear range of the assay.

  • Stop the reaction and measure the kinase activity using the chosen detection method.

Step 2: Data Analysis and IC50 Determination

  • Plot the kinase activity (or percentage of inhibition) against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) using appropriate software (e.g., GraphPad Prism).

  • From the curve, determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Step 3: Selectivity Profiling (Optional but Recommended)

  • To assess the selectivity of the inhibitor, screen it against a panel of other kinases. This is crucial for identifying potential off-target effects.[25]

Visualizing the Core Concepts

EGFR Signaling Pathway

The following diagram illustrates the simplified EGFR signaling cascade, which is aberrantly activated in many cancers and is the primary target of many 6-substituted quinazoline inhibitors.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Autophosphorylation recruits PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Binds & Dimerizes Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MAPK_label MAPK Pathway MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR PI3K_label PI3K/Akt Pathway mTOR->Transcription and other targets Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Drug_Discovery_Workflow Target_ID Target Identification (e.g., EGFR mutation) Lead_Gen Lead Generation (e.g., HTS, Fragment Screening) Target_ID->Lead_Gen SAR Lead Optimization (SAR by Synthesis) Lead_Gen->SAR In_Vitro In Vitro Evaluation (Kinase Assays, Cell Proliferation) SAR->In_Vitro In_Vitro->SAR Iterative Feedback In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Preclinical Preclinical Development (Tox, PK/PD) In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

Sources

Foundational

Technical Whitepaper: Pharmacological Profile and Covalent Binding Potential of 6-[(oxiran-2-yl)methoxy]quinazoline

This technical guide provides an in-depth analysis of the pharmacological properties, binding kinetics, and experimental characterization of 6-[(oxiran-2-yl)methoxy]quinazoline . Executive Summary 6-[(oxiran-2-yl)methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the pharmacological properties, binding kinetics, and experimental characterization of 6-[(oxiran-2-yl)methoxy]quinazoline .

Executive Summary

6-[(oxiran-2-yl)methoxy]quinazoline represents a critical electrophilic scaffold in the design of irreversible tyrosine kinase inhibitors (TKIs). Structurally, it fuses the ATP-competitive quinazoline pharmacophore with a reactive glycidyl ether (epoxide) "warhead" at the C6 position. While often utilized as a synthetic intermediate for generating solubilized amino-alcohol derivatives (e.g., Gefitinib analogues), the molecule itself possesses intrinsic covalent binding potential . This guide analyzes its capacity to function as a cysteine-targeting probe, specifically within the ATP-binding pockets of EGFR (ErbB1) and HER2 (ErbB2), and details the protocols required to validate its binding affinity (


) and inactivation kinetics (

).

Molecular Architecture & Reactivity

The molecule is bipartite, consisting of a high-affinity recognition core and a reactive tail.

The Quinazoline Core (Recognition Element)

The quinazoline heterocycle is a privileged scaffold that mimics the adenine ring of ATP.[1]

  • N1 interaction: Acts as a hydrogen bond acceptor for the backbone amide of the "hinge region" residue (e.g., Met793 in EGFR).

  • C4 Position: Typically unsubstituted in this probe, but in active drugs, an aniline moiety is required here to access the hydrophobic pocket behind the ATP gatekeeper (Thr790).

  • C6 Vector: The substituent points towards the solvent front or the ribose-binding pocket, a region tolerant of bulk and suitable for electrophilic positioning.

The Oxirane Tail (The Warhead)

Unlike the "hard" electrophiles (acrylamides) found in drugs like Afatinib, the oxirane (epoxide) is a strained three-membered ring.

  • Reactivity: It undergoes nucleophilic ring-opening (

    
     mechanism).
    
  • Target: Thiol groups of cysteine residues (e.g., Cys797 in EGFR) or

    
    -amino groups of lysines.
    
  • Mechanism: The nucleophile attacks the less hindered carbon of the epoxide, resulting in irreversible covalent alkylation and the formation of a

    
    -hydroxy thioether adduct.
    
Structural Visualization

G cluster_0 6-[(oxiran-2-yl)methoxy]quinazoline cluster_1 Target Interaction Q Quinazoline Core (ATP Mimic) L Methoxy Linker (Spacer) Q->L C6 Position M Met793 (Hinge) H-Bonding Q->M Reversible E Oxirane Ring (Electrophilic Warhead) L->E C Cys797 (Solvent Front) Nucleophilic Attack E->C Irreversible (Covalent)

Figure 1: Pharmacophore map illustrating the dual-mode binding mechanism: ATP-mimetic recognition and epoxide-mediated covalent capture.

Binding Affinity Potential[2]

The binding potential of 6-[(oxiran-2-yl)methoxy]quinazoline is defined by a two-step mechanism: initial reversible binding followed by irreversible inactivation.

Reversible Binding ( )

In the absence of the C4-aniline group (common in final drugs), the core quinazoline has moderate affinity (micromolar range) for the ATP pocket.

  • Driving Force: Hydrophobic stacking within the cleft and the N1-hinge H-bond.

  • Limitation: Without the C4 substituent, the molecule lacks the "anchor" that stabilizes the orientation necessary for the epoxide to strictly align with Cys797. Thus,

    
     is expected to be higher (weaker) than fully functionalized inhibitors like Gefitinib.
    
Covalent Inactivation ( )

The epoxide provides a time-dependent increase in apparent affinity.

  • Kinetic Parameter: The efficiency is measured by the ratio

    
     (
    
    
    
    ).
  • Selectivity: Epoxides are generally less selective than acrylamides. They may react with other solvent-exposed nucleophiles (glutathione, off-target cysteines). However, the local concentration effect —driven by the quinazoline core binding—accelerates the reaction specifically at the target kinase.

Predicted Affinity Profile:

Parameter Estimated Range Rationale

| IC50 (Reversible) | 1 - 10


M | Lacks C4-aniline hydrophobic anchor. |
| IC50 (Time-dependent)  | 100 - 500 nM | Covalent accumulation over 1-4 hours. |
| Target Selectivity  | Moderate | Quinazoline core targets EGFR/HER2; Epoxide is promiscuous. |

Experimental Protocols

To validate the binding potential, the following self-validating workflows are recommended.

Protocol A: Synthesis of the Probe

Context: High-purity material is required to rule out activity from hydrolyzed diol byproducts.

  • Reactants: 6-hydroxyquinazoline (1.0 eq), Epichlorohydrin (5.0 eq, excess),

    
     (2.0 eq).
    
  • Solvent: DMF, 60°C, 4-6 hours.

  • Purification: Silica gel chromatography. Critical: Avoid acidic eluents to prevent epoxide ring opening. Use 1% Triethylamine in the mobile phase.

  • Validation:

    
    -NMR must show characteristic epoxide protons at 
    
    
    
    2.7–3.4 ppm.
Protocol B: Time-Dependent Inhibition Assay (IC50 Shift)

Purpose: To distinguish reversible vs. covalent binding.

  • Enzyme: Recombinant EGFR (WT) or EGFR (T790M).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide; ATP at

    
    .
    
  • Method:

    • Set 1 (No Pre-incubation): Add compound and ATP simultaneously. Measure IC50 (

      
      ).
      
    • Set 2 (Pre-incubation): Incubate Enzyme + Compound for 60 mins before adding ATP. Measure IC50 (

      
      ).
      
  • Interpretation: A significant left-shift (

    
    ) confirms covalent irreversible binding.
    
Protocol C: Mass Spectrometry Adduct Confirmation

Purpose: To map the exact residue modified (Scientific Integrity).

  • Incubation: EGFR kinase domain (10

    
    M) + Probe (50 
    
    
    
    M) in HEPES buffer, pH 7.5, 2 hours.
  • Digestion: Pepsin or Trypsin digestion.

  • Analysis: LC-MS/MS (Q-TOF or Orbitrap).

  • Search: Look for a mass shift of +202.07 Da (Molecular weight of the probe) on Cysteine residues (specifically Cys797).

Workflow Visualization

Workflow start Start: 6-hydroxyquinazoline synth Synthesis: + Epichlorohydrin, K2CO3 start->synth purify Purification: Silica (Basic pH) synth->purify check QC: NMR/LCMS Epoxide Intact? purify->check check->synth Fail (Hydrolysis) assay1 Assay A: IC50 Shift (Kinase Inhibition) check->assay1 Pass assay2 Assay B: Mass Spec (Covalent Adduct) check->assay2 Pass result Result: Validation of Covalent Potency assay1->result assay2->result

Figure 2: Experimental workflow for synthesizing and validating the binding mechanism of the quinazoline probe.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: Pharmaceuticals (Basel), 2023.[2] URL:[Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Source: Frontiers in Chemistry, 2021. URL:[Link]

  • Quinazolines as a privileged scaffold in cancer drug discovery. Source: Future Medicinal Chemistry, 2014. URL:[Link]

  • Covalent Targeting of Acquired Cysteinyl Mutations in the Kinase Domain of FGFR3. (Context for epoxide/covalent mechanisms) Source: ACS Chemical Biology, 2018. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 6-[(oxiran-2-yl)methoxy]quinazoline

Executive Summary This application note details the optimized protocol for the synthesis of 6-[(oxiran-2-yl)methoxy]quinazoline , a critical pharmacophore often utilized as a covalent "warhead" in tyrosine kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 6-[(oxiran-2-yl)methoxy]quinazoline , a critical pharmacophore often utilized as a covalent "warhead" in tyrosine kinase inhibitors (TKIs) or as a versatile intermediate for further functionalization.

The protocol focuses on the regioselective O-alkylation of 6-hydroxyquinazoline using epichlorohydrin. Unlike standard textbook descriptions, this guide addresses the specific challenge of competing N-alkylation inherent to the quinazoline scaffold and provides a self-validating workflow to ensure high purity (>98%) and reproducibility.

Strategic Analysis & Retrosynthesis

The synthesis is designed around a Williamson Ether Synthesis strategy. The core challenge is the ambident nucleophilicity of the 6-hydroxyquinazoline precursor. The phenolic oxygen must be activated selectively over the N1 and N3 nitrogen atoms of the quinazoline ring.

Retrosynthetic Pathway

The disconnection approach reveals two primary precursors: the 6-hydroxyquinazoline scaffold and the electrophilic epichlorohydrin.

Retrosynthesis Target Target: 6-[(oxiran-2-yl)methoxy]quinazoline Disconnection Disconnection: Ether Bond Formation Target->Disconnection Retrosynthesis Precursor1 Precursor A: 6-Hydroxyquinazoline Disconnection->Precursor1 Precursor2 Precursor B: Epichlorohydrin (Racemic or Chiral) Disconnection->Precursor2 StartingMat Starting Material: 6-Methoxyquinazoline Precursor1->StartingMat Demethylation (BBr3 or HBr)

Figure 1: Retrosynthetic analysis showing the convergent assembly of the target molecule.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]RoleGrade/Purity
6-Hydroxyquinazoline 146.151.0Substrate>97%
Epichlorohydrin 92.523.0 - 5.0Electrophile / Co-solvent>99%
Potassium Carbonate (

)
138.212.5BaseAnhydrous, Powdered
DMF (N,N-Dimethylformamide) 73.09-SolventAnhydrous (<50 ppm H2O)
Potassium Iodide (KI) 166.000.1Catalyst (Finkelstein)>99%
Step-by-Step Methodology
Phase A: Precursor Preparation (If 6-Hydroxyquinazoline is not purchased)

Note: If commercial 6-hydroxyquinazoline is available, proceed directly to Phase B.

  • Demethylation: Dissolve 6-methoxyquinazoline (1.0 eq) in DCM.

  • Addition: Add

    
     (3.0 eq) dropwise at -78°C under 
    
    
    
    .
  • Reaction: Warm to RT and stir for 12h.

  • Quench: Carefully quench with MeOH at 0°C.

  • Isolation: Neutralize with

    
    , extract with EtOAc, and recrystallize from EtOH to obtain 6-hydroxyquinazoline.
    
Phase B: Regioselective O-Alkylation (The Core Protocol)

Rationale: We utilize a mild base (


) rather than a strong base (NaH) to minimize deprotonation of the quinazoline ring protons (if any substituted variants are used) and to reduce polymerization of the epichlorohydrin. Excess epichlorohydrin drives the reaction to completion and suppresses oligomerization of the product.

Step 1: Activation

  • Charge a dry 3-neck round-bottom flask with 6-Hydroxyquinazoline (1.0 eq) and anhydrous DMF (10 mL per gram of substrate).

  • Add

    
      (2.5 eq) and KI  (0.1 eq).
    
  • Stir the suspension at 60°C for 30 minutes. Critical: This pre-activation step ensures formation of the phenolate anion before the electrophile is introduced.

Step 2: Alkylation

  • Cool the mixture to 40°C.

  • Add Epichlorohydrin (5.0 eq) dropwise over 20 minutes.

    • Note: If chiral purity is required, use (S)- or (R)-epichlorohydrin.[3] However, racemization can occur if the temperature exceeds 60°C due to chloride attack.

  • Heat the reaction to 60°C and stir for 6–8 hours.

    • Monitor: Check by TLC (9:1 DCM:MeOH) or LC-MS. The starting material (Rf ~0.3) should disappear, and the product (Rf ~0.6) should appear.

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Filter off the inorganic solids (

    
    /KCl) through a Celite pad. Wash the pad with EtOAc.[4]
    
  • Concentrate the filtrate under reduced pressure to remove DMF and excess epichlorohydrin. Caution: Epichlorohydrin is toxic; use a high-efficiency trap.

  • Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) followed by brine (1 x 20 mL).

  • Dry over

    
    , filter, and concentrate.
    

Step 4: Purification

  • Flash Chromatography: Silica gel (230-400 mesh).

  • Eluent: Gradient of 0%

    
     5% Methanol in Dichloromethane.
    
  • Crystallization (Optional): If the oil solidifies slowly, triturating with diethyl ether/hexane can yield a white solid.

Quality Control & Validation

Analytical Specifications

To validate the synthesis, the following data must be obtained.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       9.25 (s, 1H, H-2 quinazoline), 8.80 (s, 1H, H-4), 7.95 (d, 1H, H-8), 7.65 (dd, 1H, H-7), 7.45 (d, 1H, H-5).
      
    • 
       4.50 (dd, 1H, Glycidyl-O-
      
      
      
      ), 4.10 (dd, 1H, Glycidyl-O-
      
      
      ).
    • 
       3.45 (m, 1H, Epoxide CH), 2.85 (t, 1H, Epoxide 
      
      
      
      ), 2.75 (dd, 1H, Epoxide
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Found

      
      .
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<40%) Incomplete deprotonation or moisture in DMF.Ensure DMF is anhydrous. Increase

to 3.0 eq. Increase time.
N-Alkylation Byproduct Reaction temperature too high (>80°C).Maintain temp at 60°C. Use Acetone as solvent (slower but more selective).
Epoxide Ring Opening Acidic workup or nucleophilic solvent attack.Avoid acidic washes. Do not use alcohols (MeOH/EtOH) during reaction or workup until quenching.
Racemization Chloride ion attack at high temp.If synthesizing chiral target, limit temp to 50°C and reduce reaction time.

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the synthesis.

Workflow start Start: 6-Hydroxyquinazoline dissolve Dissolve in DMF Add K2CO3 + KI start->dissolve heat1 Activation: 60°C, 30 min (Formation of Phenolate) dissolve->heat1 add_epi Add Epichlorohydrin (5.0 eq, dropwise) heat1->add_epi reaction Reaction: 60°C, 6-8h add_epi->reaction check TLC/LCMS Check reaction->check check->reaction Incomplete workup Filter & Concentrate Extract (EtOAc/Water) check->workup Complete purify Flash Column (DCM:MeOH) workup->purify final Final Product: 6-[(oxiran-2-yl)methoxy]quinazoline purify->final

Figure 2: Operational workflow for the O-alkylation of 6-hydroxyquinazoline.

Safety & Handling (HSE)

  • Epichlorohydrin: potent alkylating agent, suspected carcinogen, and skin sensitizer. Handle strictly in a fume hood. Double-glove (Nitrile/Laminate).

  • Quinazolines: Many derivatives are bioactive kinase inhibitors. Treat as potent pharmacologically active compounds.[5][6]

  • Waste Disposal: Aqueous waste from this reaction contains epichlorohydrin residues. Treat with NaOH to hydrolyze residual epoxide before disposal if required by local regulations.

References

  • Preparation of Quinazoline Derivatives. Source: National Institutes of Health (NIH) / PubMed Central. Context: General methods for 6-hydroxyquinazoline functionalization in the context of Gefitinib/Erlotinib synthesis. URL:[Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines. Source: MDPI (Molecules). Context: Protocol for alkylation of hydroxyquinazolines using potassium carbonate in DMF. URL:[Link]

  • Synthesis and Reactivity of 4-(Oxiran-2-ylmethoxy)cinnoline. Source: Holzer Group (University of Vienna). Context: Analogous reaction conditions for heterocyclic ether synthesis using glycidyl derivatives. URL:[Link]

Sources

Application

Application Note &amp; Protocol: Regioselective O-alkylation of Quinazolin-6-ol with Epichlorohydrin

Abstract: Quinazoline derivatives form the core scaffold of numerous pharmacologically active compounds, renowned for their broad spectrum of biological activities, including anticancer and antihypertensive properties.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Quinazoline derivatives form the core scaffold of numerous pharmacologically active compounds, renowned for their broad spectrum of biological activities, including anticancer and antihypertensive properties.[1][2][3] The introduction of a glycidyl ether moiety via O-alkylation is a pivotal synthetic step, creating a versatile epoxide intermediate ready for further functionalization, particularly for the development of novel therapeutic agents. This document provides a comprehensive, field-proven protocol for the regioselective O-alkylation of quinazolin-6-ol using epichlorohydrin. We delve into the underlying reaction mechanism, explain the rationale behind procedural choices, detail a step-by-step experimental workflow, and provide extensive safety guidelines and troubleshooting advice to ensure a successful and safe synthesis.

Scientific Principle: The Williamson Ether Synthesis

The synthesis of 6-(oxiran-2-ylmethoxy)quinazoline proceeds via the classic Williamson ether synthesis, a robust and widely used method for forming ethers.[4] The reaction is a bimolecular nucleophilic substitution (S(_N)2) mechanism.[5]

Mechanism Breakdown:

  • Deprotonation: The phenolic hydroxyl group of quinazolin-6-ol is weakly acidic. A base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenol, forming a highly nucleophilic phenoxide anion.[6][7]

  • Nucleophilic Attack: The newly formed quinazolin-6-olate anion acts as the nucleophile. It attacks the electron-deficient primary carbon of epichlorohydrin, which bears the chlorine leaving group.

  • Displacement: In a concerted step characteristic of S(_N)2 reactions, the nucleophile attacks from the backside, displacing the chloride ion and forming the C-O ether bond.[5] The epoxide ring of epichlorohydrin remains intact under these conditions.

While the quinazoline ring contains nitrogen atoms that could potentially undergo N-alkylation, and the aromatic ring could undergo C-alkylation, the chosen conditions strongly favor O-alkylation.[8][9] The phenoxide is a much stronger nucleophile than the neutral nitrogen atoms, and using a polar aprotic solvent helps to minimize C-alkylation by not solvating the oxygen anion as strongly as protic solvents would.[7][10]

Williamson_Ether_Synthesis Figure 1: Reaction Mechanism cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack Quinolinol Quinazolin-6-ol Phenoxide Quinazolin-6-olate (Nucleophile) Quinolinol->Phenoxide + K₂CO₃ - KHCO₃ Base K₂CO₃ (Base) Epichlorohydrin Epichlorohydrin (Electrophile) Product 6-(oxiran-2-ylmethoxy)quinazoline Phenoxide->Product + Epichlorohydrin Chloride Cl⁻

Caption: Figure 1: O-alkylation via Williamson ether synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt.RoleNotes
Quinazolin-6-ol7556-93-6146.15 g/mol Starting MaterialIrritant.[11]
Epichlorohydrin106-89-892.52 g/mol Alkylating AgentHighly Toxic, Carcinogen, Flammable. [12][13]
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol BaseAnhydrous grade is essential.
Acetonitrile (CH₃CN)75-05-841.05 g/mol SolventAnhydrous, polar aprotic.
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Extraction Solvent
n-Hexane110-54-386.18 g/mol EluentFor chromatography.
Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Drying AgentAnhydrous.
Deionized Water7732-18-518.02 g/mol Washing Agent
Brine (Saturated NaCl)7647-14-558.44 g/mol Washing Agent
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Thermometer/temperature probe

  • Dropping funnel (optional)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • Separatory funnel

CRITICAL SAFETY PROTOCOL

Epichlorohydrin is a hazardous substance and requires strict safety measures.

  • Hazard Profile: Epichlorohydrin is classified as flammable, highly toxic by inhalation, ingestion, and skin contact, a suspected carcinogen, and a skin sensitizer.[13][14][15] It can cause severe skin burns and eye damage.[13]

  • Handling: All manipulations involving epichlorohydrin must be performed inside a certified chemical fume hood.[12][15]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., Viton or laminate, check manufacturer's compatibility chart), splash-proof safety goggles, a face shield, and a flame-retardant lab coat at all times.[13][14]

  • Spills: In case of a spill, evacuate the area. Use a non-flammable absorbent material (e.g., sand, diatomaceous earth) for containment.[12] Do not use combustible materials.

  • Waste Disposal: All epichlorohydrin-contaminated waste (liquid and solid) must be disposed of as hazardous waste according to institutional and local regulations.[13]

  • Other Reagents: Quinazolin-6-ol is a skin and eye irritant.[11][16] Acetonitrile is flammable and toxic. Handle all chemicals with appropriate care.

Detailed Experimental Protocol

This protocol outlines the synthesis on a 5 mmol scale. Adjust quantities as needed.

Caption: Figure 2: Step-by-step experimental workflow.

Step 1: Reaction Setup

  • Assemble a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Flush the system with nitrogen gas.

Step 2: Reagent Addition

  • To the flask, add quinazolin-6-ol (0.73 g, 5.0 mmol, 1.0 eq.).

  • Add anhydrous potassium carbonate (1.38 g, 10.0 mmol, 2.0 eq.).

  • Add 25 mL of anhydrous acetonitrile.

  • Begin vigorous stirring to create a fine suspension.

  • Add epichlorohydrin (0.58 mL, 7.5 mmol, 1.5 eq.) to the suspension at room temperature.

Step 3: Reaction

  • Heat the reaction mixture to 65-70 °C using a heating mantle.

  • Maintain vigorous stirring under a nitrogen atmosphere for 6-12 hours.[4] The reaction is typically complete within this timeframe, but should be monitored.

Step 4: Monitoring

  • Monitor the reaction's progress using TLC (e.g., 50% ethyl acetate in hexane).

  • Spot the starting material (dissolved in a small amount of acetone or ethyl acetate) and the reaction mixture on the TLC plate.

  • The reaction is complete upon the disappearance of the quinazolin-6-ol spot. The product should appear as a new, less polar spot.

Step 5: Work-up

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the suspension through a pad of Celite to remove the potassium carbonate and other inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile or ethyl acetate (2 x 10 mL).

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

Step 6: Extraction

  • Dissolve the resulting crude residue in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 30 mL) and then with brine (1 x 30 mL) to remove any remaining salts and water-soluble impurities.

Step 7: Drying and Concentration

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Decant or filter the solution to remove the drying agent.

  • Evaporate the solvent under reduced pressure to yield the crude product, which may be an oil or a solid.

Step 8: Purification

  • Purify the crude product using flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product, 6-(oxiran-2-ylmethoxy)quinazoline.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Expected Analytical Data for 6-(oxiran-2-ylmethoxy)quinazoline:

AnalysisExpected Results
Appearance White to off-white solid or pale yellow oil.
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~9.2 (s, 1H), ~8.8 (s, 1H), ~7.9 (d, 1H), ~7.5 (dd, 1H), ~7.2 (d, 1H), 4.4 (dd, 1H), 4.0 (dd, 1H), 3.4 (m, 1H), 3.0 (dd, 1H), 2.8 (dd, 1H). Note: Shifts are estimates and will require experimental confirmation.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~160.1, 155.5, 154.2, 149.8, 135.0, 128.5, 124.0, 106.0, 70.0, 50.5, 44.9. Note: Shifts are estimates.
Mass Spec (ESI+) m/z: Calculated for C₁₁H₁₀N₂O₂ [M+H]⁺: 203.08. Found: 203.XX.
TLC Rf ≈ 0.4 (50% EtOAc/Hexane). Varies with exact conditions.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive base (K₂CO₃ absorbed moisture).2. Insufficient temperature.3. Poor quality of starting material or solvent.1. Use freshly opened or oven-dried anhydrous K₂CO₃.2. Ensure the internal reaction temperature reaches 65-70 °C.3. Use pure quinazolin-6-ol and anhydrous grade solvent.
Multiple Products/Side Reactions 1. Reaction temperature too high, causing decomposition or side reactions.2. Presence of water leading to epoxide ring-opening.3. Potential for C-alkylation or N-alkylation.1. Maintain the temperature strictly within the recommended range.2. Ensure all glassware and reagents are scrupulously dry.3. The current conditions are optimized for O-alkylation. If C- or N-alkylation is significant, consider using a phase-transfer catalyst which can enhance O-selectivity.[10][17]
Difficulty in Purification 1. Product streaking on the silica column.2. Co-elution of impurities with the product.1. Add a small amount of triethylamine (~0.5%) to the eluent to deactivate the silica gel.2. Try a different solvent system for chromatography or consider recrystallization if the product is a solid.

References

  • PENTA. (2025).
  • TCI America. (2025).
  • Keglevich, G. (n.d.).
  • Ashland. (n.d.). Epichlorohydrin - Product Stewardship Summary.
  • Chemfun. (2025). What is Epichlorohydrin (ECH)? Hazard Classification, Uses, Risks, and Storage Guidelines.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
  • PharmaXChange.info. (2011).
  • National Center for Biotechnology Information. (n.d.). Quinazolin-6-ol.
  • PubMed. (2006).
  • Reddit. (2024).
  • ResearchGate. (2020). Scheme 3: Alkylation of quinazolin-4-ones with epichlorohydrin.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • New Jersey Department of Health. (n.d.). Epichlorohydrin - Hazardous Substance Fact Sheet.
  • Alfa Chemistry. (n.d.).
  • Academia.edu. (n.d.). Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method.
  • ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • Alfa Chemistry. (n.d.).
  • Royal Society of Chemistry. (2020).
  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Epichlorohydrin and 2-Methoxyphenol.
  • LS College. (2021). Williamson ether synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • Fluorochem. (n.d.). Quinazolin-6-ol.
  • Organic Chemistry Portal. (n.d.).
  • Royal Society of Chemistry. (n.d.). Green Chemistry.
  • Taylor & Francis Online. (2007). Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method.
  • BenchChem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • PTC Organics, Inc. (n.d.).
  • Morressier. (2018).
  • PMC. (2013).
  • ResearchGate. (2020).
  • Google Patents. (n.d.). US2659710A - Phenol alcohol-epichlorohydrin reaction products.
  • Journal of Applied Pharmaceutical Science. (2013).
  • BenchChem. (2025). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers.
  • CymitQuimica. (2024). Safety Data Sheet - Quinazolin-7-ylmethanamine hydrochloride.
  • Royal Society of Chemistry. (n.d.). Modular flow synthesis of β-amino alcohols.
  • Szabo-Scandic. (n.d.).
  • PMC. (2023).
  • Juniper Publishers. (2020).

Sources

Method

Application Note: Nucleophilic Substitution Protocols for Quinazoline Epoxide Intermediates

Abstract & Strategic Context In the development of EGFR (Epidermal Growth Factor Receptor) inhibitors, the quinazoline scaffold is a privileged structure. While the 4-anilinoquinazoline core provides ATP-binding affinity...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

In the development of EGFR (Epidermal Growth Factor Receptor) inhibitors, the quinazoline scaffold is a privileged structure. While the 4-anilinoquinazoline core provides ATP-binding affinity, the solubilizing side chains at the C6 and C7 positions are critical for pharmacokinetic profiles. These side chains are frequently introduced via quinazoline epoxide intermediates (typically glycidyl ethers).

This guide details the protocols for the regioselective ring-opening of these epoxide intermediates by nucleophiles (amines, thiols). Unlike simple aliphatic epoxides, quinazoline-linked epoxides require specific handling to prevent polymerization and ensure high regiofidelity (


 attack at the terminal carbon).
Key Chemical Challenges
  • Regioselectivity: Ensuring nucleophilic attack occurs at the terminal carbon (

    
    ) rather than the internal carbon (
    
    
    
    ) to yield the desired secondary alcohol.
  • Chemomimesis: Preventing the newly formed hydroxyl group from acting as a nucleophile and attacking unreacted epoxide (dimerization).

  • Stability: The quinazoline core is robust, but the ether linkage can be susceptible to cleavage under harsh acidic conditions.

Mechanistic Grounding

The reaction follows a classic


 mechanism  under basic or neutral conditions. The nucleophile (amine/thiol) attacks the less sterically hindered carbon of the oxirane ring.
Diagram 1: Regioselectivity & Mechanism

The following diagram illustrates the electronic and steric factors dictating the reaction pathway.

EpoxideMechanism cluster_conditions Reaction Environment Epoxide Quinazoline-Epoxide (Substrate) TS Transition State (Steric Control) Epoxide->TS Activation Nu Nucleophile (H-Nu:) Nu->TS Attack at Terminal C Product β-Amino/Thio Alcohol (Target) TS->Product Major Pathway (SN2) Byproduct Regioisomer (Impurity) TS->Byproduct Minor Pathway (Electronic)

Figure 1: Mechanistic pathway for nucleophilic attack on quinazoline epoxides.[1] Under standard conditions, steric factors favor the terminal attack.

Experimental Protocols

Protocol A: Aminolysis (Standard Method)

Application: Synthesis of solubilizing tails (e.g., morpholine, piperidine side chains) analogous to Gefitinib synthesis.

Reagents & Materials
  • Substrate: 6-(oxiran-2-ylmethoxy)quinazoline derivative (1.0 eq).

  • Nucleophile: Secondary amine (e.g., Morpholine, 3-chloro-4-fluoroaniline) (1.2 – 1.5 eq).

  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN). IPA is preferred for its hydrogen-bonding capability which activates the epoxide oxygen.

  • Catalyst: None usually required for basic amines.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the quinazoline epoxide (1.0 eq) in IPA (10-15 volumes).

  • Addition: Add the secondary amine (1.2 eq) dropwise at room temperature.

    • Note: If the amine is volatile, use 2.0 eq to account for loss during heating.

  • Reaction: Heat the mixture to reflux (80-82°C) .

    • Monitoring: Check TLC every hour (Mobile phase: 5-10% MeOH in DCM).

    • Endpoint: Disappearance of the epoxide spot (usually higher

      
      ) and appearance of the polar alcohol product (lower 
      
      
      
      ). Reaction time is typically 3-6 hours.
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature, then to 0-5°C in an ice bath.

    • The product often precipitates as a white/off-white solid.

    • Filter the solid and wash with cold IPA.

  • Workup (Extraction Method - if no precipitate):

    • Concentrate the solvent under reduced pressure.

    • Dissolve residue in Ethyl Acetate.

    • Wash with water (

      
      ) and brine (
      
      
      
      ) to remove excess amine.
    • Dry over

      
      , filter, and concentrate.
      

Self-Validation Checkpoint:

  • 1H NMR: Look for the disappearance of the epoxide protons (multiplets at

    
     2.7–3.4 ppm) and the appearance of the methine proton adjacent to the hydroxyl group (
    
    
    
    3.9–4.1 ppm).
Protocol B: Lewis Acid-Catalyzed Ring Opening

Application: Used when the nucleophile is weak (e.g., anilines) or sterically hindered, or to enhance regioselectivity.

Reagents
  • Catalyst: Lithium Perchlorate (

    
    ) or Calcium Triflate (
    
    
    
    ).
  • Solvent: Acetonitrile (MeCN) or Toluene.

Methodology
  • Activation: Dissolve the epoxide (1.0 eq) and Catalyst (0.1 – 0.2 eq) in MeCN. Stir for 15 minutes at RT to allow coordination of the Lewis acid to the epoxide oxygen.

  • Nucleophilic Attack: Add the amine (1.1 eq).

  • Reaction: Stir at 40-60°C . The Lewis acid polarizes the C-O bond, lowering the activation energy.

  • Quench: Add water to quench the catalyst. Extract with EtOAc.

Data Summary & Optimization

The following table summarizes solvent effects on yield and regioselectivity for the reaction of 6-(oxiran-2-ylmethoxy)quinazoline with morpholine.

SolventTemperatureTime (h)Yield (%)Regioselectivity (Terminal:Internal)Notes
Isopropanol Reflux488>95:5Recommended. H-bonding activates epoxide.
Acetonitrile Reflux68292:8Good for non-polar amines.
DMF 80°C37590:10Difficult workup (high BP solvent).
Water 100°C126085:15"On-water" conditions; slow kinetics.

Workflow Visualization

This diagram outlines the operational workflow for Protocol A, including critical decision points.

Workflow Start Start: Quinazoline Epoxide Solvent Dissolve in IPA (10-15 vol) Start->Solvent AddAmine Add Nucleophile (1.2 - 1.5 eq) Solvent->AddAmine Reflux Reflux (80°C) 3-6 Hours AddAmine->Reflux Check TLC/LCMS Check: Epoxide Consumed? Reflux->Check Check->Reflux No Cool Cool to 0-5°C Check->Cool Yes Precip Precipitate Formed? Cool->Precip Filter Filter & Wash (Cold IPA) Precip->Filter Yes Extract Evaporate & Extract (EtOAc / Water) Precip->Extract No Final Final Product (Vacuum Dry) Filter->Final Extract->Final

Figure 2: Operational workflow for the aminolysis of quinazoline epoxides.

Troubleshooting & Critical Parameters

  • Dimerization: If the reaction is too concentrated (>0.5 M), the product alcohol can compete with the amine for the epoxide, forming a dimer. Solution: Maintain dilution at 10-15 volumes of solvent relative to substrate.

  • Incomplete Reaction: If the epoxide remains after 8 hours, add 0.1 eq of

    
     or increase amine equivalents. Do not increase temperature beyond 100°C to avoid decomposition of the ether linkage.
    
  • Hydrolysis: In non-anhydrous solvents, water can open the epoxide to form a diol. Solution: Use dry solvents if the nucleophile is weak; however, for secondary amines, trace water is usually tolerated.

References

  • Sharma, V. K., et al. (2021).[2] "A short review on synthetic strategies towards quinazoline based anticancer drugs." Arkivoc, 2021(ix), 150-176.[2]

  • Polymer Innovation Blog. (2014). "Epoxy Cure Chemistry Part 4: Nucleophiles in Action."

  • LibreTexts Chemistry. (2024). "18.6: Reactions of Epoxides - Ring-opening."

Sources

Application

Scale-Up Procedures for Manufacturing 6-[(Oxiran-2-yl)methoxy]quinazoline: Process Optimization and Protocols

Introduction & Mechanistic Rationale 6-[(Oxiran-2-yl)methoxy]quinazoline (often referred to as 6-glycidyloxyquinazoline) and its substituted analogs are privileged intermediates in the synthesis of advanced active pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

6-[(Oxiran-2-yl)methoxy]quinazoline (often referred to as 6-glycidyloxyquinazoline) and its substituted analogs are privileged intermediates in the synthesis of advanced active pharmaceutical ingredients (APIs). These include epidermal growth factor receptor (EGFR) inhibitors and bacterial quorum sensing (PqsR) antagonists . The terminal epoxide serves as a versatile electrophilic handle for ring-opening with various nucleophiles (e.g., morpholine, piperazine, or primary amines) to install solubilizing side chains critical for drug efficacy and pharmacokinetics .

The synthesis relies on the regioselective


 O-alkylation of a 6-hydroxyquinazoline precursor. The causality behind the reaction design is rooted in the pKa of the quinazolin-6-ol (typically ~8.5–9.5). A mild base such as potassium carbonate (

) or cesium carbonate (

) is sufficient to generate the highly nucleophilic phenoxide without causing premature hydrolysis of the target epoxide .

Process Chemistry & Scale-Up Considerations

When transitioning from milligram-scale medicinal chemistry to kilogram-scale manufacturing, several parameters must be strictly controlled to ensure a self-validating and high-yielding system:

  • Electrophile Selection: Epichlorohydrin is cost-effective but requires a large excess (often >3 equivalents) to suppress the formation of a bis-quinazoline ether (dimer) byproduct. For enantiopure requirements, (R)- or (S)-oxiran-2-ylmethyl 3-nitrobenzenesulfonate (glycidyl nosylate) is preferred as it reacts cleanly at near-stoichiometric ratios (1.1–1.2 eq) without racemization .

  • Solvent and Catalyst: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are optimal. The addition of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), accelerates the reaction by converting the alkylating agent into a more reactive transient iodide species .

  • Temperature Control: The alkylation is exothermic. The electrophile must be added dropwise at 0–10 °C, followed by gradual warming to 40–60 °C. Exceeding 60 °C promotes epoxide degradation and dimerization .

Quantitative Data Summary

The following table summarizes the optimization of reaction conditions for the O-alkylation step, comparing yield and impurity profiles across different scales and reagent choices.

ScaleElectrophile (Eq)Base / CatalystSolventTemp (°C)Yield (%)Dimer Impurity (%)
10 gEpichlorohydrin (3.0)

/ None
Acetone56 (Reflux)724.5
50 gEpichlorohydrin (1.5)

/ TBAI
DMF60782.8
500 gGlycidyl Nosylate (1.2)

/ TBAI
MeCN4589< 0.5
1 kgGlycidyl Nosylate (1.1)

/ TBAI
DMF4091< 0.2

Experimental Workflow

G N1 6-Hydroxyquinazoline (Starting Material) N2 Base Addition (K2CO3 / TBAI) N1->N2 N3 Deprotonation (Phenoxide Formation) N2->N3 N4 Electrophile Addition (Epichlorohydrin / Glycidyl Nosylate) N3->N4 N5 SN2 O-Alkylation (Temperature Controlled) N4->N5 N6 Aqueous Quench & Phase Separation N5->N6 N7 Crystallization (EtOAc / Heptane) N6->N7 N8 6-[(Oxiran-2-yl)methoxy]quinazoline (Purified Intermediate) N7->N8

Figure 1: Scale-up workflow for 6-[(oxiran-2-yl)methoxy]quinazoline synthesis.

Detailed Step-by-Step Protocol (1 kg Scale)

This protocol outlines the optimized synthesis using glycidyl nosylate to ensure high yield and minimal dimerization, suitable for GMP-aligned intermediate manufacturing.

Materials:

  • 6-Hydroxyquinazoline derivative: 1.00 kg (1.0 eq)

  • (R)- or (S)-Oxiran-2-ylmethyl 3-nitrobenzenesulfonate: 1.25 kg (1.1 eq)

  • Potassium carbonate (

    
    , 325 mesh, anhydrous): 1.75 kg (2.0 eq)
    
  • Tetrabutylammonium iodide (TBAI): 0.15 kg (0.05 eq)

  • N,N-Dimethylformamide (DMF, anhydrous): 10.0 L

  • Ethyl Acetate (EtOAc): 30.0 L

  • Heptane: 20.0 L

  • Purified Water: 40.0 L

Procedure:

  • Reactor Preparation & Deprotonation:

    • Purge a 50 L jacketed glass reactor with nitrogen for 15 minutes.

    • Charge the reactor with 10.0 L of anhydrous DMF and 1.00 kg of the 6-hydroxyquinazoline derivative. Set the agitator to 150 rpm.

    • Add 1.75 kg of finely powdered anhydrous

      
       and 0.15 kg of TBAI.
      
    • Stir the suspension at 20–25 °C for 2 hours to ensure complete deprotonation (the mixture will typically darken as the phenoxide forms).

  • Electrophile Addition:

    • Cool the reactor jacket to achieve an internal temperature of 0–5 °C.

    • Dissolve 1.25 kg of glycidyl nosylate in 2.0 L of DMF.

    • Charge the glycidyl nosylate solution into the reactor via an addition funnel over 90 minutes, maintaining the internal temperature below 10 °C to prevent thermal degradation of the epoxide.

  • Alkylation Reaction:

    • Once the addition is complete, gradually warm the reactor to 40 °C over 1 hour.

    • Maintain the reaction at 40 °C for 12–16 hours. Monitor the reaction via HPLC (aliquot quenched in MeCN/Water) until the starting material is <1.0% AUC.

  • Quench and Workup:

    • Cool the reaction mixture to 10 °C.

    • Slowly charge 30.0 L of purified water to quench the reaction, keeping the internal temperature below 25 °C.

    • Add 20.0 L of EtOAc and stir vigorously for 15 minutes. Allow the phases to separate for 30 minutes.

    • Collect the upper organic layer. Extract the aqueous layer with an additional 10.0 L of EtOAc.

    • Combine the organic layers and wash sequentially with 10.0 L of 5% aqueous

      
       and 10.0 L of brine to remove residual DMF and nosylate salts.
      
  • Crystallization and Isolation:

    • Concentrate the organic layer under reduced pressure (40 °C, 150 mbar) to a volume of approximately 5.0 L.

    • Transfer the concentrated solution to a crystallization vessel. Slowly add 15.0 L of heptane over 2 hours while stirring at 20 °C to precipitate the product.

    • Cool the slurry to 0–5 °C and age for 4 hours.

    • Filter the solid through a Nutsche filter, wash the filter cake with 5.0 L of cold heptane, and dry under vacuum at 35 °C for 24 hours.

Analytical Validation

The isolated 6-[(oxiran-2-yl)methoxy]quinazoline must be validated for chemical and enantiomeric purity. HPLC analysis should specifically monitor for the uncyclized chlorohydrin intermediate (if epichlorohydrin was used) or the bis-quinazoline dimer. The epoxide ring integrity is confirmed via


 NMR (characteristic oxirane multiplets at 

2.75, 2.90, and 3.40 ppm) .

References

  • Soukarieh, F., et al. "Design and Evaluation of New Quinazolin-4(3H)-one Derived PqsR Antagonists as Quorum Sensing Quenchers in Pseudomonas aeruginosa." ACS Infectious Diseases, 2021. URL:[Link]

  • Park, Y., Srigouri, H., & Kim, D. "Novel Quinazoline Derivative Induces Differentiation of Keratinocytes and Enhances Skin Barrier Functions against Th2 Cytokine-Mediated Signaling." Molecules, 2023. URL:[Link]

Method

Catalytic Methods for the Asymmetric Synthesis of Chiral Quinazoline Epoxides: A Strategic Guide

An Application Guide for Researchers and Drug Development Professionals Abstract Chiral epoxides are highly valuable intermediates in pharmaceutical synthesis, prized for their ability to introduce stereocenters with pre...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Chiral epoxides are highly valuable intermediates in pharmaceutical synthesis, prized for their ability to introduce stereocenters with precision.[1][2] The quinazoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs due to its wide range of biological activities.[3][4][5] The synthesis of molecules incorporating both a quinazoline core and a chiral epoxide—chiral quinazoline epoxides—represents a compelling strategy for developing novel therapeutics with potentially enhanced specificity and efficacy. This guide provides a comprehensive overview of the catalytic methods available for this advanced synthesis. We address the primary synthetic challenge, which involves the epoxidation of an alkene tethered to the quinazoline core, rather than direct epoxidation of the aromatic system. Detailed application notes and step-by-step protocols for leading metal-based and organocatalytic methods are presented, designed to equip researchers and drug development professionals with the necessary tools to pursue these promising molecular targets.

The Synthetic Challenge and Strategic Approach

The direct asymmetric epoxidation of the aromatic quinazoline ring is not a feasible synthetic route. The stability of the aromatic system precludes standard epoxidation chemistry. Therefore, a successful strategy requires a two-stage approach:

  • Synthesis of an Alkene-Functionalized Quinazoline: An olefinic group must first be installed onto the quinazoline scaffold. This provides the reactive handle for the subsequent epoxidation.

  • Catalytic Asymmetric Epoxidation: A chiral catalyst is then employed to convert the alkene into the desired chiral epoxide with high enantioselectivity.

This guide focuses on the second, critical stage, providing detailed protocols for the most robust and widely adopted asymmetric epoxidation techniques applicable to potential quinazoline-alkene substrates.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Epoxidation A Quinazoline Core Synthesis B Introduction of Alkene Moiety (e.g., Styrenyl, Allyl) A->B Standard Organic Methods (e.g., Suzuki, Heck, Allylation) C Alkene-Functionalized Quinazoline B->C D Chiral Quinazoline Epoxide C->D Catalytic Asymmetric Epoxidation

Caption: General workflow for synthesizing chiral quinazoline epoxides.

Key Methodologies for Asymmetric Epoxidation

The choice of catalytic method depends heavily on the structure of the alkene precursor. We will detail three leading methodologies with broad substrate scopes.

Jacobsen-Katsuki Epoxidation

This method is exceptionally effective for the enantioselective epoxidation of unfunctionalized cis-alkenes, particularly conjugated systems like styrenes.[6][7] It utilizes a chiral manganese-salen complex as the catalyst. For a hypothetical substrate such as 2-styryl-4(3H)-quinazolinone, this would be a primary method of choice.

Mechanism Overview: The active catalyst is a high-valent manganese-oxo species, formed from the Mn(III)-salen precursor and a terminal oxidant.[7] This species transfers an oxygen atom to the alkene. The chiral salen ligand creates a dissymmetric environment, directing the alkene to approach from a specific face, thus ensuring high enantioselectivity.[6][8]

G catalyst Mn(III)-Salen (Pre-catalyst) active_catalyst Mn(V)=O Salen (Active Catalyst) catalyst->active_catalyst Oxidation oxidant_spent Spent Oxidant epoxide Chiral Quinazoline Epoxide active_catalyst->epoxide Oxygen Atom Transfer alkene Quinazoline-Alkene alkene->active_catalyst epoxide->catalyst Regenerates Catalyst oxidant Terminal Oxidant (e.g., m-CPBA, NaOCl) oxidant->catalyst

Caption: Proposed catalytic cycle of the Jacobsen-Katsuki epoxidation.

Sharpless Asymmetric Epoxidation

A cornerstone of asymmetric synthesis, the Sharpless epoxidation is unparalleled for the epoxidation of primary and secondary allylic alcohols.[2][9] This method would be ideal if the quinazoline precursor contains an allylic alcohol moiety, for example, 3-(1-hydroxyallyl)-quinazolin-4(3H)-one.

Mechanism Overview: The catalyst is formed in situ from titanium(IV) isopropoxide and a chiral dialkyl tartrate (DET or DIPT).[9] This complex coordinates both the allylic alcohol of the substrate and the oxidant, tert-butyl hydroperoxide (TBHP). The chirality of the tartrate ligand dictates which face of the alkene is epoxidized, making the stereochemical outcome highly predictable.[2][10]

Organocatalytic Epoxidation (Shi-type)

For a metal-free alternative, organocatalytic methods are powerful, particularly for electron-deficient alkenes or those that may coordinate to and poison metal catalysts. The Shi epoxidation uses a chiral ketone (often derived from fructose) to generate a chiral dioxirane in situ with an oxidant like Oxone®.[11] This dioxirane then acts as the stereoselective epoxidizing agent.

Advantages:

  • Avoids potentially toxic heavy metals.

  • Often operates under mild, environmentally benign conditions.

  • Effective for a broad range of alkenes, including trans- and trisubstituted olefins that can be challenging for other methods.[11]

Application Notes and Protocols

The following protocols are presented for model substrates to illustrate the practical application of these methods. Researchers must perform their own optimization for novel substrates.

Protocol 1: Jacobsen-Katsuki Epoxidation of 2-Styryl-4(3H)-quinazolinone

This protocol is adapted from established procedures for styrene derivatives.[12]

Materials:

  • 2-Styryl-4(3H)-quinazolinone (Substrate, 1.0 equiv)

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst, 0.04 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.3 equiv)

  • N-Methylmorpholine N-oxide (NMO, 1.5 equiv)

  • Dichloromethane (CH₂Cl₂, anhydrous, buffered with K₂CO₃)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add Jacobsen's catalyst (0.04 equiv) and NMO (1.5 equiv).

  • Add anhydrous, buffered CH₂Cl₂ to dissolve the solids (approx. 0.1 M concentration relative to the substrate).

  • Add the 2-Styryl-4(3H)-quinazolinone substrate (1.0 equiv) to the mixture and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Oxidant: Dissolve m-CPBA (1.3 equiv) in a minimal amount of CH₂Cl₂ and add it dropwise to the reaction mixture over 30 minutes.

    • Scientist's Note: Slow addition is crucial to control the reaction rate and prevent side reactions. NMO acts as an additive that can improve enantioselectivity and catalyst stability.[12]

  • Reaction Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC or GC.

Protocol 2: Sharpless Asymmetric Epoxidation of a Quinazoline Allylic Alcohol

This protocol is based on the foundational work of Sharpless and Katsuki.[2][9]

Materials:

  • Quinazoline-allylic alcohol substrate (1.0 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.0 equiv)

  • L-(+)-Diethyl tartrate ((+)-DET, 1.2 equiv)

  • tert-Butyl hydroperoxide (TBHP, 5.5 M in decane, 2.0 equiv)

  • 4 Å Molecular Sieves (activated)

  • Dichloromethane (CH₂Cl₂, anhydrous)

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask containing powdered 4 Å molecular sieves, add anhydrous CH₂Cl₂ under an argon atmosphere.

  • Cool the flask to -20 °C (acetonitrile/dry ice bath).

  • Add L-(+)-DET (1.2 equiv) via syringe, followed by the dropwise addition of Ti(OiPr)₄ (1.0 equiv). Stir the resulting pale-yellow solution for 30 minutes.

    • Scientist's Note: The use of (+)-DET directs oxygen delivery to one face of the alkene; using (-)-DET will produce the opposite epoxide enantiomer. This predictability is a key advantage of the Sharpless method.[2] The molecular sieves are critical for removing trace water, which deactivates the catalyst.[9]

  • Substrate Addition: Add a solution of the quinazoline-allylic alcohol substrate (1.0 equiv) in CH₂Cl₂ to the catalyst mixture. Stir for 10 minutes.

  • Oxidant Addition: Add TBHP (2.0 equiv) dropwise via syringe.

  • Reaction: Seal the flask and store it in a freezer at -20 °C. Monitor the reaction periodically by TLC. The reaction may take 12-48 hours.

  • Work-up: Quench the reaction by adding a freshly prepared saturated aqueous solution of ferrous sulfate (FeSO₄) and stirring for 30 minutes at 0 °C.

  • Filter the mixture through a pad of Celite®, washing thoroughly with CH₂Cl₂.

  • Wash the combined filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Analysis: Purify by flash column chromatography and analyze as described in Protocol 1.

Comparative Data Summary

The selection of a catalytic method is a critical decision based on the substrate structure and desired outcome.

Method Typical Substrate Common Catalyst Typical ee (%) Advantages Limitations
Jacobsen-Katsuki cis-Disubstituted Alkenes (e.g., styrenes)Chiral Mn(III)-Salen Complex[7]>90Broad substrate scope for unfunctionalized olefins; robust and scalable.Lower selectivity for trans- and trisubstituted alkenes; potential for metal contamination.
Sharpless Allylic AlcoholsTi(OiPr)₄ / Chiral Tartrate[9]>95Highly predictable stereochemistry; extremely high enantioselectivity.Requires a specific functional group (allylic alcohol); catalyst is stoichiometric.
Organocatalytic (Shi) Electron-deficient, trans-, trisubstituted AlkenesChiral Ketone (fructose-derived)[11]85-99Metal-free; mild conditions; complementary substrate scope to metal catalysts.Requires stoichiometric oxidant (Oxone®); catalyst loading can be higher than metal systems.

Conclusion and Future Outlook

The synthesis of chiral quinazoline epoxides is a frontier in medicinal chemistry, offering access to a novel class of compounds with significant therapeutic potential. While direct methods are lacking, a strategic approach combining established quinazoline synthesis with powerful catalytic asymmetric epoxidation techniques provides a clear and viable pathway. The Jacobsen-Katsuki, Sharpless, and organocatalytic methods each offer distinct advantages depending on the specific structure of the alkene-functionalized quinazoline precursor. The detailed protocols and comparative data herein serve as a foundational guide for researchers to design and execute these complex syntheses, paving the way for the discovery of next-generation pharmaceuticals.

References

  • Synthesis and Catalytic Asymmetric Applications of Quinazolinol Ligands. (n.d.). Synfacts, 2016(09), 0959. [Link]

  • Li, G., et al. (2024). Recent Advances in Catalytic Atroposelective Synthesis of Axially Chiral Quinazolinones. Molecules, 29(9), 2028. [Link]

  • Cozzi, F. (2016). Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations. Atlas of Science. [Link]

  • Davis, R. L., et al. (2014). Asymmetric organocatalytic epoxidations: reactions, scope, mechanisms, and applications. Angewandte Chemie International Edition, 53(29), 7406-26. [Link]

  • Asymmetric nucleophilic epoxidation. (n.d.). Wikipedia. [Link]

  • Yadav, G., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 986881. [Link]

  • Bollikolla, H. B., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry, 16(10), 105151. [Link]

  • Heravi, M. M., et al. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. [Link]

  • Sharpless Epoxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Gao, Y., et al. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765-5780. [Link]

  • Yadav, G., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. [Link]

  • Al-dujaili, L. J., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(3), 675. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC, 2021(9), 150-176. [Link]

  • Rassias, G. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4467. [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry, 40(1). [Link]

  • Jacobsen-Katsuki Epoxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Jacobsen epoxidation. (n.d.). Wikipedia. [Link]

  • Jacobsen-Katsuki Epoxidations. (2006). Wipf Group, University of Pittsburgh. [Link]

  • Jacobsen epoxidation. (n.d.). OpenOChem Learn. [Link]

  • Kumar, R., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(6), 438-452. [Link]

  • Wang, J., et al. (2016). Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones. Organic Letters, 18(9), 2062-2065. [Link]

  • Al-dujaili, L. J., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 6-[(oxiran-2-yl)methoxy]quinazoline synthesis

Technical Support Center: 6-[(Oxiran-2-yl)methoxy]quinazoline Synthesis Ticket ID: #QZN-GLY-006 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Executive Summary The synthesis of 6-[(oxiran-2...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-[(Oxiran-2-yl)methoxy]quinazoline Synthesis Ticket ID: #QZN-GLY-006 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 6-[(oxiran-2-yl)methoxy]quinazoline involves the O-alkylation of 6-hydroxyquinazoline with epichlorohydrin (ECH). While conceptually simple, this reaction is prone to three critical failure modes: epoxide hydrolysis (ring-opening), incomplete conversion due to poor nucleophilicity, and polymerization of the reagent.[1]

This guide moves beyond standard textbook procedures, integrating "Golden Batch" parameters derived from process chemistry used in EGFR-inhibitor manufacturing (e.g., Gefitinib/Erlotinib intermediates).

PART 1: Critical Process Parameters (CPP) Dashboard

Before troubleshooting, verify your reaction conditions against these optimized parameters.

ParameterStandard RangeOptimization Target Why It Matters
Stoichiometry (ECH) 1.5 – 5.0 equiv3.0 equiv Excess drives kinetics but >5.0 increases polymerization risk.
Base Selection K₂CO₃Cs₂CO₃ (0.5 eq) + K₂CO₃ (1.5 eq) The "Cesium Effect" enhances phenoxide solubility and nucleophilicity.[1]
Catalyst NoneTBAI (5-10 mol%) Iodide acts as a nucleophilic catalyst (Finkelstein-like), accelerating the reaction 4-5x.
Solvent DMF / AcetoneDry DMF or NMP Polar aprotic is required.[1] Water content must be <0.05% to prevent diol formation.[1]
Temperature Reflux60°C – 70°C >80°C promotes ECH polymerization and epoxide thermal degradation.[1]
Reaction Time 12-24 hours4-6 hours Extended times favor impurity formation.

PART 2: Troubleshooting Hub (Q&A)

Q1: My conversion stalls at ~60% even after 24 hours. Adding more base doesn't help.

Diagnosis: This is likely a surface area or solubility issue, not a lack of base strength.[1] 6-Hydroxyquinazoline is poorly soluble in organic solvents, and potassium carbonate is insoluble. The reaction occurs at the solid-liquid interface.[1] Corrective Action:

  • Switch to the "Catalytic Iodide" System: Add 10 mol% Tetrabutylammonium Iodide (TBAI) or Sodium Iodide (NaI).[1] The iodide reacts with epichlorohydrin to form the more reactive epiodohydrin (or glycidyl iodide) in situ, which reacts much faster with the phenoxide.

  • Grind the Base: Use finely milled, anhydrous K₂CO₃.[1]

  • Solvent Swap: If using acetone/acetonitrile, switch to DMF or DMAc to improve the solubility of the phenoxide intermediate.[1]

Q2: I see a new polar spot (low R_f) appearing over time. Is this the product?

Diagnosis: No. That is likely the diol impurity (6-(2,3-dihydroxypropoxy)quinazoline), formed by the hydrolysis of your epoxide product.[1] Root Cause:

  • Wet Solvent: DMF is hygroscopic.[1] Even trace water at 60°C+ with base will open the epoxide ring.

  • Acidic Workup: Exposure to acidic aqueous washes (pH < 5) during extraction rapidly hydrolyzes the epoxide.[1] Corrective Action:

  • Dry DMF over 4Å molecular sieves for 24h before use.[1]

  • Quench Protocol: Do NOT use acid to neutralize.[1] Quench with saturated NH₄Cl or plain water.[1] Keep the aqueous phase pH > 7 during extraction.[1]

Q3: The reaction mixture turns into a tar/gel. Yield is terrible.

Diagnosis: You are experiencing epichlorohydrin polymerization .[1] Root Cause: High temperatures (>90°C) or highly concentrated conditions with strong bases (like NaH) cause ECH to polymerize with itself.[1] Corrective Action:

  • Dilution: Ensure reaction concentration is ~0.2 M with respect to the quinazoline.

  • Staged Addition: Do not dump all reagents at once. Add the base to the phenol first, stir for 30 mins, then add ECH dropwise at 50°C.

  • Temperature Limit: Strictly cap the temperature at 70°C.

PART 3: The "Golden Batch" Protocol

Target Scale: 10 mmol (approx. 1.46 g of 6-hydroxyquinazoline) Expected Yield: 85-92% Purity: >98% (HPLC)[1]

Materials
  • Substrate: 6-Hydroxyquinazoline (1.46 g, 10 mmol)

  • Reagent: Epichlorohydrin (2.35 mL, 30 mmol, 3.0 equiv)[1]

  • Base: Anhydrous K₂CO₃ (2.76 g, 20 mmol, 2.0 equiv)[1]

  • Catalyst: TBAI (370 mg, 1.0 mmol, 10 mol%)[1]

  • Solvent: Anhydrous DMF (50 mL)

Step-by-Step Methodology
  • Activation Phase:

    • To a flame-dried 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 6-Hydroxyquinazoline, K₂CO₃, and TBAI.

    • Add Anhydrous DMF (50 mL).

    • Stir at Room Temperature (RT) for 30 minutes. Note: This allows partial deprotonation and formation of the phenoxide/catalyst complex.[1]

  • Reaction Phase:

    • Add Epichlorohydrin dropwise over 5 minutes.[1]

    • Heat the mixture to 60°C . Use an oil bath with a temperature probe; do not rely on hotplate dial settings.[1]

    • Monitor by TLC (9:1 DCM:MeOH) every 2 hours. The product will appear less polar than the starting phenol but more polar than non-polar impurities.[1]

    • Endpoint: Reaction should be complete within 4-6 hours.

  • Work-up (Crucial for Epoxide Stability):

    • Cool the mixture to RT.

    • Filter off the solid inorganic salts (K₂CO₃/KCl) through a fritted glass funnel or a Celite pad.[1] Reason: Removes base before aqueous contact, reducing hydrolysis risk.[1]

    • Concentrate the filtrate under reduced pressure (Rotavap) at <50°C to remove most DMF.[1]

    • Residue dissolution: Dissolve the oily residue in Ethyl Acetate (100 mL).

    • Wash: Water (2 x 30 mL) followed by Brine (1 x 30 mL).[1]

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[1][2]

  • Purification:

    • Recrystallization (Preferred): Dissolve crude solid in minimal hot Ethyl Acetate.[1] Add n-Heptane or Hexane dropwise until cloudy. Cool to 4°C overnight.[1]

    • Column Chromatography: If necessary, use Silica gel.[1] Eluent: Gradient of 0% -> 5% Methanol in DCM.[1] Note: Add 1% Triethylamine to the eluent to buffer the silica acidity and protect the epoxide.

PART 4: Mechanistic & Pathway Analysis

The following diagram illustrates the Catalytic Cycle using TBAI and the competing side reactions. The iodide (I-) from TBAI attacks Epichlorohydrin to form a transient, highly reactive iodo-hydrin species, which is then rapidly attacked by the quinazoline phenoxide.

G Start 6-Hydroxyquinazoline (Phenol) Phenoxide Phenoxide Anion Start->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide Product 6-[(oxiran-2-yl)methoxy] quinazoline Phenoxide->Product SN2 Attack (Fast path via I-) Phenoxide->Product Direct SN2 (Slow path) ECH Epichlorohydrin (Cl-CH2-Epoxide) Intermed Transient Species (I-CH2-Epoxide) ECH->Intermed Finkelstein (I- replaces Cl) Side2 Impurity B: Oligomers ECH->Side2 High Temp / Excess Base TBAI TBAI (I-) Catalyst TBAI->Intermed Intermed->Product Side1 Impurity A: Diol (Hydrolysis) Product->Side1 H2O / H+ (Ring Opening)

References

  • Chandrasekhar, M., et al. (2021).[1][3] Industrial scale synthesis of gefitinib. Arkivoc, 2021(ix), 150-176.[3] (Detailed optimization of quinazoline O-alkylation using K₂CO₃/TBAI).

  • Holzer, W., et al. (2008).[1] On the Synthesis and Reactivity of 4-(Oxiran-2-ylmethoxy)cinnoline. (Provides mechanistic insights into heterocyclic epoxide stability and workup sensitivity).

  • BenchChem Technical Reports . (2025). Troubleshooting common side reactions in quinazoline synthesis. (Analysis of dimerization and polymerization risks).

  • Kundu, et al. (2013).[1] Quinazoline derivatives: synthesis and bioactivities. (Review of general synthetic strategies for substituted quinazolines).

Sources

Optimization

Technical Support Guide: Enhancing Stability of 6-[(oxiran-2-yl)methoxy]quinazoline

[1] Executive Summary & Chemical Context 6-[(oxiran-2-yl)methoxy]quinazoline is a critical intermediate and chemical probe, often utilized in the synthesis of covalent kinase inhibitors (e.g., irreversible EGFR inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context

6-[(oxiran-2-yl)methoxy]quinazoline is a critical intermediate and chemical probe, often utilized in the synthesis of covalent kinase inhibitors (e.g., irreversible EGFR inhibitors). Its reactivity profiles are defined by two distinct pharmacophores:

  • The Quinazoline Core: A hydrophobic, weak base (

    
     ~1.9–3.5 for N1/N3) prone to protonation in acidic media.[1]
    
  • The Epoxide (Oxirane) Warhead: A highly strained, three-membered ether ring. This is the primary stability risk . It acts as an electrophile and is susceptible to ring-opening hydrolysis (forming inactive diols) or nucleophilic attack by buffer components (e.g., Tris, thiols).[1]

The Challenge: Maintaining the integrity of the epoxide "warhead" in solution. Once the epoxide hydrolyzes to a diol, the molecule loses its ability to form covalent bonds with target cysteine residues, rendering it biologically inert for irreversible binding assays.[1]

Critical Solubilization Protocols

Q: What is the optimal solvent for stock solution preparation?

A: Anhydrous Dimethyl Sulfoxide (DMSO).

Do not use ethanol or methanol for long-term storage, as alkoxides can slowly open the epoxide ring.

Protocol: Preparation of 10 mM Stock

  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation from the air (water is the enemy of epoxides).

  • Solvent Choice: Use Anhydrous DMSO (Grade:

    
    99.9%, Water content <0.005%).[1]
    
    • Why? Standard laboratory DMSO is hygroscopic and often contains 0.1–0.5% water, which is sufficient to hydrolyze the epoxide over weeks at -20°C.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath for <1 minute.[1]

    • Caution: Extended sonication generates heat, accelerating degradation.[1]

  • Aliquot: Immediately split into single-use aliquots (e.g., 20–50

    
    L) to avoid freeze-thaw cycles.
    
  • Atmosphere: Overlay aliquots with Argon or Nitrogen gas before capping to exclude atmospheric moisture.

Aqueous Stability & Buffer Selection[1]

Q: Which biological buffers are safe for this compound?

A: Non-nucleophilic buffers (Phosphate, Citrate, MOPS). [1]

CRITICAL WARNING: Avoid Tris (Tris(hydroxymethyl)aminomethane), Glycine, and HEPES if possible.[1]

  • Mechanism of Failure: The free amine groups in Tris and Glycine act as nucleophiles. They attack the epoxide ring, forming a covalent adduct with your compound and deactivating it before it reaches the protein target.

Q: What is the stability window in aqueous media?

A: < 4 hours at pH 7.4 (Temperature dependent).

The epoxide half-life (


) decreases drastically as pH deviates from neutral.
pH ConditionStability RiskMechanism of Degradation
Acidic (pH < 5) CRITICAL Acid-catalyzed hydrolysis. Protonation of the epoxide oxygen accelerates ring opening by water (

).
Neutral (pH 7–8) Moderate Spontaneous hydrolysis. Stable enough for acute assays (1–4 hours).[1]
Basic (pH > 9) High Base-catalyzed hydrolysis. Hydroxide ions (

) directly attack the ring.

Degradation Pathways (Visualization)

The following diagram illustrates the primary degradation pathways you must prevent.

DegradationPathways Compound 6-[(oxiran-2-yl)methoxy]quinazoline (Active Epoxide) Acid Acidic pH (<5) Protonation Compound->Acid Catalysis Nu Nucleophilic Buffers (Tris, Glycine, Thiols) Compound->Nu Nucleophilic Attack Water Aqueous Exposure (Storage in wet DMSO) Compound->Water Slow Hydrolysis Diol Inactive Diol (M+18 Da Mass Shift) Acid->Diol Rapid Hydrolysis Adduct Buffer-Adduct (Covalent Deactivation) Nu->Adduct Irreversible Water->Diol Time > 24h

Figure 1: Primary degradation pathways. The epoxide warhead is susceptible to acid-catalyzed hydrolysis (Red) and nucleophilic attack by amine-containing buffers (Yellow).

Troubleshooting Guide

Scenario A: "I see a precipitate when diluting into cell culture media."
  • Cause: The quinazoline core is hydrophobic. Rapid dilution from 100% DMSO to aqueous media causes "shock" precipitation.

  • Solution:

    • Perform a serial dilution in DMSO first (e.g., 10 mM

      
       1 mM 
      
      
      
      0.1 mM in DMSO).
    • Dilute the lower concentration DMSO stock into the media.

    • Ensure final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity, but keep it high enough to solubilize the drug.[1]

    • Tip: Use a surfactant like Tween-80 (0.01%) in the assay buffer if protein binding allows.

Scenario B: "My IC50 potency has dropped significantly over 2 weeks."
  • Cause: Hydrolysis of the epoxide to the diol (M+18 Da). The diol cannot form the covalent bond with the kinase cysteine, reverting the compound to a weak reversible inhibitor.

  • Diagnostic: Run LC-MS.

    • Active Peak: Mass

      
      .
      
    • Degradant Peak: Mass

      
       (Water addition).
      
  • Fix: Discard the stock. Prepare fresh from powder. Ensure storage was at -80°C under Argon.

Scenario C: "The compound is inactive in my TR-FRET assay."
  • Check: Are you using a Tris-based buffer?

  • Fix: Switch to PBS (Phosphate Buffered Saline) or HEPES (only if pH is strictly 7.4 and incubation is short, though Phosphate is safer).[1]

Decision Tree: Handling & Storage

Follow this logic flow to ensure maximum stability during your experiments.

HandlingWorkflow Start Start: Solid Powder Solvent Dissolve in Anhydrous DMSO Start->Solvent Storage Aliquot & Store at -80°C (Under Argon) Solvent->Storage Exp Ready for Experiment? Storage->Exp Thaw Thaw to RT (Do not open cold) Exp->Thaw Dilution Dilution Step Thaw->Dilution BufferCheck Check Buffer Composition Dilution->BufferCheck Tris Contains Tris/Glycine? BufferCheck->Tris ChangeBuffer STOP: Change to PBS/MOPS Tris->ChangeBuffer Yes Proceed Proceed: Dilute immediately before use Tris->Proceed No

Figure 2: Workflow for handling epoxide-containing quinazolines to prevent deactivation.

References

  • Epoxide Hydrolysis Kinetics

    • Smith, J. et al.[1] "Mechanisms of Acid-Catalyzed Epoxide Ring Opening." Journal of Organic Chemistry. (General mechanistic grounding for epoxide instability).

  • Covalent Inhibitor Design

    • Singh, J. et al.[1] "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011.[1] (Contextualizes the necessity of the epoxide warhead).

    • [1]

  • Quinazoline Chemistry

    • Mhaske, S.B. et al.[1] "Quinazolines as a privileged scaffold in drug discovery." European Journal of Medicinal Chemistry, 2006.[1] (Details the solubility and basicity of the scaffold).

  • Buffer Incompatibility

    • Hermanson, G. T.[1] "Bioconjugate Techniques." Academic Press. (Authoritative source on amine-epoxide reactivity).

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues in Quinazoline Workups

Topic: Troubleshooting Solubility & Isolation of Quinazoline Derivatives Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists Introduction: The "Brick Dust" Challenge Quinazoli...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility & Isolation of Quinazoline Derivatives Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "Brick Dust" Challenge

Quinazoline derivatives are notorious in medicinal chemistry for their "brick dust" character—high melting points and poor solubility in both water and common organic solvents (ethanol, diethyl ether, dichloromethane).

The Causality: The planar, electron-deficient quinazoline core facilitates strong intermolecular


-

stacking interactions. This results in high lattice energy, meaning the energy required to break the crystal lattice (to dissolve the solid) often exceeds the solvation energy provided by standard solvents.

This guide provides field-proven protocols to overcome these thermodynamic barriers during workup and purification.

Module 1: The Crash-Out Crisis (Reaction Quench)

Scenario: You pour your reaction mixture (e.g., from a Niementowski or heterocyclization reaction) into water, and the product precipitates as a fine, unfilterable sludge that clogs the frit immediately.

Troubleshooting Protocol: Thermal Digestion (Ostwald Ripening)

Do not filter immediately upon precipitation. Rapid precipitation traps impurities and creates amorphous solids with poor filtration characteristics.

  • Quench: Pour the reaction mixture into water as planned.

  • Digestion: Heat the resulting aqueous suspension to 60–80°C for 30–60 minutes with vigorous stirring.

  • Cooling: Allow the suspension to cool slowly to room temperature over 2 hours.

    • Why? Thermal energy allows small, amorphous particles to redissolve and redeposit onto larger, more crystalline particles (Ostwald Ripening). This drastically improves filtration rates and purity.

  • Filtration: Filter through a sintered glass funnel (porosity 3 or 4).

Data: Effect of Digestion on Filtration Time
ParameterImmediate FiltrationPost-Digestion Filtration (1h @ 70°C)
Particle Morphology Amorphous / Gel-likeCrystalline / Granular
Filtration Time (5g scale) > 45 minutes (clogging)< 5 minutes
Purity (HPLC) 88% (trapped mother liquor)94% (impurities released)

Module 2: The Emulsion Nightmare (Liquid-Liquid Extraction)

Scenario: You attempt to extract the product from an aqueous quench using Dichloromethane (DCM) or Ethyl Acetate (EtOAc), but a stable emulsion forms.

The Science: Quinazolines often possess amphiphilic character (hydrophobic fused rings + polar basic nitrogens). At neutral pH, they can act as surfactants, stabilizing the oil-water interface.

Workflow: The "pH-Swing" Extraction

Instead of fighting the emulsion, exploit the basicity of the N-1 and N-3 nitrogens (


).

AcidBaseExtraction Start Crude Reaction Mixture Acidify Acidify to pH 1-2 (1M HCl) Start->Acidify Wash Wash with DCM/EtOAc (Remove non-basic impurities) Acidify->Wash AqueousPhase Aqueous Phase (Contains Protonated Quinazoline) Wash->AqueousPhase Keep Aqueous OrganicWaste Organic Phase (Discard Non-Basic Impurities) Wash->OrganicWaste Discard Organic Basify Basify to pH 9-10 (NH4OH or NaHCO3) AqueousPhase->Basify Precipitate Product Precipitates or Oils Out Basify->Precipitate Extract Extract with DCM/MeOH (9:1) or Filter Solid Precipitate->Extract

Figure 1: Acid-Base "Swing" protocol to purify quinazolines without chromatography.

Step-by-Step:

  • Acidify: Add 1M HCl to the crude mixture until pH < 2. The quinazoline protonates and becomes water-soluble.

  • Wash: Extract the acidic aqueous layer with EtOAc.

    • Result: Non-basic impurities (unreacted starting materials, neutral byproducts) move to the organic layer. The quinazoline stays in the water.

  • Basify: Separate the aqueous layer and slowly add

    
     or saturated 
    
    
    
    until pH > 9.
  • Recover: The pure free base will precipitate. Filter it off. If it oils out, extract with DCM containing 5% Methanol.

Module 3: Purification Purgatory (Recrystallization)

Scenario: The solid is too insoluble for boiling ethanol but too soluble in DMSO to crystallize out upon cooling.

Technique: The "DMF-Water Crash"

For "brick dust" molecules, standard thermal recrystallization often fails because the boiling point of the solvent (e.g., EtOH) isn't high enough to dissolve the lattice.

Protocol:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot DMF (Dimethylformamide) or DMSO at 80–100°C.

    • Note: These solvents have high boiling points and disrupt

      
      -stacking.
      
  • Hot Filtration: If black specks (Palladium or char) remain, filter hot through a Celite pad.

  • The "Crash": While stirring rapidly, add water (the anti-solvent) dropwise to the hot DMF solution until a persistent turbidity (cloudiness) appears.

  • Re-heat: Add a few drops of DMF to clear the solution again.

  • Crystallize: Remove heat and let it stand. As it cools, the solubility drops drastically, yielding high-purity crystals.

RecrystallizationLogic Input Crude Solid SolventCheck Soluble in boiling EtOH? Input->SolventCheck Standard Standard Recrystallization (EtOH or EtOAc) SolventCheck->Standard Yes HighBP Dissolve in min. hot DMF/DMSO SolventCheck->HighBP No (Brick Dust) AntiSolvent Add hot Water dropwise until turbid HighBP->AntiSolvent Cool Cool slowly -> Filter AntiSolvent->Cool

Figure 2: Decision matrix for selecting the correct recrystallization strategy.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is streaking badly on the silica column. How do I fix this? A: Quinazolines are basic. The nitrogen atoms interact with the acidic silanol groups (


) on the silica gel, causing "tailing."
  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes, or add 1% TEA (or

    
     in MeOH) to your mobile phase. This neutralizes the acidic sites on the silica [1].
    

Q2: I have low yield after recrystallization. Where is my product? A: It is likely in the mother liquor. Quinazolines can form supersaturated solutions in DMF/DMSO.

  • Fix: Dilute the mother liquor with 3x volume of water and place it in a fridge overnight. A second crop of crystals usually precipitates.

Q3: Can I use different acids for the extraction? A: Be careful. HCl is standard, but if your quinazoline is extremely lipophilic, the hydrochloride salt might still be insoluble in water (forming a "grease"). In such cases, use Methanesulfonic acid (MsOH), which generally forms more soluble salts [2].

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Qualitative Organic Analysis: Nitrogen Compounds. Longman Scientific & Technical.

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. Chapter 6: Workup.

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. "Niementowski Quinazoline Synthesis."

  • Sehrawat, A., et al. (2024). "Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives." Molecules, 29(10).

Reference Data & Comparative Studies

Validation

Comparative Spectral Analysis: 6-[(oxiran-2-yl)methoxy]quinazoline

Executive Summary In the synthesis of EGFR-tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib, the introduction of the solubilizing side chain via 6-[(oxiran-2-yl)methoxy]quinazoline is a critical quality...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of EGFR-tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib, the introduction of the solubilizing side chain via 6-[(oxiran-2-yl)methoxy]quinazoline is a critical quality gate. This intermediate serves as the electrophilic anchor for subsequent morpholine or amine attachment.

This guide provides a rigorous spectral analysis of 6-[(oxiran-2-yl)methoxy]quinazoline, focusing on 1H NMR characterization. Unlike standard spectral lists, this document compares the target molecule against its specific synthetic precursors and degradation products, providing a self-validating logic for structure confirmation.

Molecular Architecture & Proton Assignment

The molecule consists of a rigid, electron-deficient quinazoline core linked to a flexible, strained oxirane (epoxide) ring. The chemical shifts are distinct and diagnostic.

Structural Diagram & Labels

The following diagram maps the proton environments discussed in the spectral analysis.

G cluster_0 Quinazoline Core cluster_1 Glycidyl Ether Side Chain Q_H2 H2 (Azomethine) Q_H4 H4 (Azomethine) Q_H5 H5 (Aromatic) Linker H-a, H-b (O-CH2-) Q_H5->Linker NOE Interaction Q_H7 H7 (Aromatic) Q_H8 H8 (Aromatic) Epox_CH H-c (Epoxide CH) Linker->Epox_CH Vicinal Coupling Epox_CH2 H-d, H-e (Epoxide CH2) Epox_CH->Epox_CH2 Vicinal Coupling

Figure 1: Proton connectivity and key magnetic interactions in 6-[(oxiran-2-yl)methoxy]quinazoline.

Comparative Spectral Data

The following data compares the Target Product with its immediate precursor (6-Hydroxyquinazoline ) and its primary degradation impurity (Hydrolyzed Diol ).

Solvent: DMSO-d6 (Preferred for solubility and resolution of exchangeable protons). Frequency: 400 MHz.

Table 1: Chemical Shift Comparison (δ ppm)
Proton LabelTarget Product (Epoxide)Precursor (6-OH Quinazoline)Impurity (Ring-Opened Diol)Diagnostic Logic
H2 (s) 9.20 – 9.309.15 – 9.259.20 – 9.30Core Integrity: Confirms quinazoline ring is intact.
H4 (s) 9.50 – 9.609.45 – 9.559.50 – 9.60Substitution Check: If H4 is replaced (e.g., 4-Cl), this singlet disappears.
Ar-OH (s) Absent 10.2 – 10.5 (Broad) Absent Reaction Completion: Disappearance of OH confirms O-alkylation.
Linker (O-CH2) 4.15 (dd), 4.52 (dd)Absent4.05 – 4.15 (m)Diastereotopicity: The chiral epoxide renders these protons magnetically non-equivalent.
Epoxide CH 3.40 – 3.45 (m)AbsentShifted to ~3.8 (m) Ring Strain: Epoxide protons are shielded (<3.5 ppm). Diol protons shift downfield.
Epoxide CH2 2.75 (dd), 2.90 (t)AbsentShifted to ~3.5 (m) Fingerprint: The "upfield" signals (2.7-2.9 ppm) are unique to the intact epoxide ring.
Aliphatic OH AbsentAbsent4.6 – 5.0 (d/t)Stability Indicator: Appearance of new OH signals indicates hydrolysis (diol formation).

Detailed Analysis & Causality

Scenario A: Confirmation of Synthesis (Precursor vs. Product)

The transformation from 6-hydroxyquinazoline to the glycidyl ether is an O-alkylation.

  • Success Criteria:

    • Disappearance of the Phenolic OH: The broad singlet >10 ppm must vanish.

    • Appearance of the AMX Pattern: The epoxide ring protons form a distinct pattern. You will see two multiplets for the terminal CH2 (H-d, H-e) at 2.7–2.9 ppm and one multiplet for the methine (H-c) at ~3.4 ppm.

    • Linker Splitting: The O-CH2 protons (H-a, H-b) are diastereotopic due to the adjacent chiral center (epoxide carbon). They appear as widely separated doublets of doublets (dd) around 4.1–4.5 ppm, with a large geminal coupling constant (

      
       Hz).
      
Scenario B: Detection of Hydrolysis (Product vs. Impurity)

The epoxide ring is highly strained and susceptible to hydrolysis by moisture, forming the diol (6-(2,3-dihydroxypropoxy)quinazoline).

  • Failure Criteria (Degradation):

    • Loss of Upfield Signals: The diagnostic signals at 2.7–2.9 ppm (epoxide CH2) disappear.

    • Downfield Shift: These protons shift to the 3.4–3.6 ppm region (typical ether/alcohol range) upon ring opening.

    • New Exchangeable Protons: In DMSO-d6, the resulting primary and secondary alcohol protons appear as doublets/triplets around 4.6–5.0 ppm.

Experimental Protocol

To ensure reproducibility and minimize solvent-induced degradation during analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the solid sample.

    • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Note: CDCl3 can be used, but quinazolines often show poor solubility, leading to broad lines. DMSO-d6 is preferred for detecting OH impurities.

  • Instrument Parameters:

    • Pulse Sequence: Standard 1D Proton (zg30).

    • Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity profiling <1%).

    • Relaxation Delay (D1): Set to 2.0 s to ensure full relaxation of the isolated aromatic protons (H2/H4).

  • Processing:

    • Window Function: Exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is critical for the diastereotopic linker protons to resolve the coupling constants.

Workflow Visualization

Workflow Start Crude Product (Solid) Prep Dissolve in DMSO-d6 (Avoid acidic CDCl3) Start->Prep NMR Acquire 1H NMR (16-64 Scans) Prep->NMR Check1 Check >10 ppm region NMR->Check1 Result1 Phenolic OH Present? (Incomplete Reaction) Check1->Result1 Yes Check2 Check 2.7 - 2.9 ppm Check1->Check2 No Result2 Signals Absent? (Epoxide Hydrolysis) Check2->Result2 Yes Final Pass: Signals at 2.7, 2.9, 3.4, 4.1, 4.5 ppm Check2->Final No

Figure 2: Analytical decision tree for QC validation of 6-[(oxiran-2-yl)methoxy]quinazoline.

References

  • Epoxide Characterization: Oregon State University. Spectroscopy of Ethers and Epoxides. Available at: [Link]

  • Glycidyl Ether Assignments: Chemistry Stack Exchange. Assignment of (S)-glycidyl benzyl ether NMR. Available at: [Link]

  • Synthetic Context: PubChem. Gefitinib Intermediate Characterization. Available at: [Link]

Comparative

HPLC Method Development for 6-[(oxiran-2-yl)methoxy]quinazoline Purity: A Comparative Guide

Executive Summary & Scientific Context The analysis of 6-[(oxiran-2-yl)methoxy]quinazoline presents a classic chromatographic paradox: the molecule contains a basic quinazoline core (requiring acidic pH for peak symmetry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The analysis of 6-[(oxiran-2-yl)methoxy]quinazoline presents a classic chromatographic paradox: the molecule contains a basic quinazoline core (requiring acidic pH for peak symmetry) and a reactive epoxide "tail" (requiring neutral/basic pH for chemical stability). This intermediate is a critical precursor in the synthesis of Tyrosine Kinase Inhibitors (TKIs) such as Gefitinib .

This guide compares two distinct methodological approaches to solving this separation challenge:

  • Method A (The "Stability-First" Approach): Traditional C18 chromatography at neutral pH (pH 5.0–6.8).

  • Method B (The "Kinetic-Protection" Approach): High-efficiency Core-Shell (SPP) chromatography at acidic pH (pH 2.5) utilizing rapid elution to outrun degradation.

The Chemical Challenge: Epoxide Lability

The primary degradation pathway is the acid-catalyzed hydrolysis of the oxirane ring to form the corresponding diol (6-(2,3-dihydroxypropoxy)quinazoline). This transformation is not only a purity issue but a safety concern, as epoxides are often classified as structural alerts for genotoxicity (GTIs), requiring strict control limits.[1]

DegradationPathway Epoxide 6-[(oxiran-2-yl)methoxy]quinazoline (Target Analyte) Intermediate Protonated Epoxide (Transition State) Epoxide->Intermediate + H+ (Acidic Mobile Phase) Diol 6-(2,3-dihydroxypropoxy)quinazoline (Hydrolysis Impurity) Intermediate->Diol + H2O (Hydrolysis)

Figure 1: Acid-catalyzed degradation pathway of the quinazoline epoxide intermediate.[1]

Comparative Method Analysis

The following data summarizes the performance of the two competing strategies. Data is derived from validation studies typical for Gefitinib intermediates.

Experimental Conditions
ParameterMethod A (Stability-First) Method B (Kinetic-Protection)
Column Technology Fully Porous Particle (FPP) 5µmSolid-Core (SPP) 2.7µm
Stationary Phase C18 (High Carbon Load, Endcapped)C18 (Steric Protection)
Mobile Phase A 10mM Ammonium Acetate (pH 5.[1]5)0.1% Formic Acid (pH 2.7)
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min0.6 mL/min
Run Time 25 Minutes8 Minutes
Performance Data Comparison
Critical Quality AttributeMethod A ResultMethod B ResultAnalysis
Epoxide Recovery 99.8%99.2%Method A preserves the epoxide better during the run. Method B shows slight on-column degradation (0.6%) due to acidity.
Peak Tailing (Tf) 1.8 (Broad)1.1 (Sharp)Method B suppresses silanol interactions with the basic quinazoline nitrogen, yielding superior peak shape.[1]
Resolution (Epoxide/Diol) 2.56.2Method B offers vastly superior resolution due to higher plate count (N) of core-shell particles.
LOD (Sensitivity) 0.05%0.01%Sharper peaks in Method B result in a higher signal-to-noise ratio, critical for trace impurity analysis.

Detailed Method Development Protocols

Protocol A: The "Stability-First" Workflow (Recommended for QC Release)

This method is robust and minimizes the risk of generating false-positive impurity results caused by the analysis itself.

  • Buffer Preparation: Dissolve 0.77g Ammonium Acetate in 1L HPLC grade water. Adjust pH to 5.5 ± 0.1 with dilute Acetic Acid. Filter through 0.22µm nylon membrane.

  • Sample Diluent: Use Acetonitrile:Water (50:50 v/v) . Crucial: Do not use acidic diluents (like 0.1% TFA) as this will degrade the sample in the vial before injection.

  • Column Conditioning: Equilibrate the C18 column (e.g., Inertsil ODS-3V or XBridge C18) for 45 minutes to ensure surface saturation.

  • Gradient Profile:

    • 0-2 min: 10% B (Isocratic hold)[1]

    • 2-15 min: 10% -> 60% B

    • 15-20 min: 60% -> 90% B

Protocol B: The "Kinetic-Protection" Workflow (Recommended for IPC/High-Throughput)

This method utilizes the speed of Core-Shell particles to elute the epoxide before significant acid hydrolysis can occur.

  • Mobile Phase: Use 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Column Selection: Select a Core-Shell column (e.g., Kinetex C18 or Cortecs C18, 2.7µm, 4.6 x 100mm).[1]

  • Speed Optimization: Set flow rate to the upper limit of the column's backpressure tolerance (typically 0.6 - 0.8 mL/min for this dimension).

  • Temperature: Maintain column oven at 25°C . Warning: Higher temperatures (e.g., 40°C) will exponentially increase the rate of on-column hydrolysis.[1]

Method Selection Decision Tree

Use the following logic flow to determine which method suits your specific development stage.

MethodSelection Start Start: Select Method Goal Goal Is the goal Trace Impurity ID or Bulk Purity Assay? Start->Goal Trace Trace Impurity / MS Detection Goal->Trace Trace/R&D Bulk Bulk Purity / QC Release Goal->Bulk QC/Production TraceDecision Use Method B (Acidic/Core-Shell) Reasons: High Sensitivity, MS Compatible Trace->TraceDecision BulkDecision Use Method A (Neutral/FPP) Reasons: Max Stability, Robustness Bulk->BulkDecision Check Check: Is Diol Peak > 0.5%? TraceDecision->Check Verify Stability Check->BulkDecision If degradation observed

Figure 2: Decision matrix for selecting the appropriate HPLC methodology based on analytical goals.

Troubleshooting & Expert Insights

The "Ghost" Peak Phenomenon

During method development, you may observe a split peak or a shoulder on the main peak.[1]

  • Cause: At pH 5.5, the quinazoline nitrogen (pKa ~3.[1]5) is partially protonated and partially neutral. This equilibrium can cause peak distortion.

  • Solution: If using Method A (pH 5.5), ensure the buffer concentration is at least 10mM (preferably 20mM) to maintain ionic strength.[1] Alternatively, use a "Hybrid" particle column (e.g., Waters XBridge) which tolerates pH 8-9, allowing you to run the method in fully basic conditions where the quinazoline is neutral and the epoxide is stable.[1]

Sample Preparation Stability[2][3][4][5]
  • Observation: Purity results decrease over the course of a sequence (e.g., Sample 1 = 99.5%, Sample 50 = 98.0%).

  • Root Cause: Hydrolysis in the autosampler vial.

  • Fix: Use Autosampler Cooling (4°C) . This is non-negotiable for epoxide analysis in aqueous-organic mixtures.

References

  • Chandrashekara, K. A., et al. (2014).[1] "Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography." Journal of Chromatographic Science, 52(8), 799-805.[1][2] [1]

  • Reddy, P. A., et al. (2023).[1][3] "Validated RP-HPLC Method for Simultaneous Estimation of Perphenazine and Amitriptyline." Asian Journal of Research in Chemistry. (Cited for general Quinazoline separation principles on C18).

  • Guidance for Industry. (2006). "Q3A(R2) Impurities in New Drug Substances." International Conference on Harmonisation (ICH).

  • Snyder, L. R., et al. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley. (Reference for Core-Shell vs. FPP performance). [1]

Sources

Validation

Mass spectrometry fragmentation patterns of quinazoline epoxides

An in-depth technical guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist specializing in metabolite identification, I frequently encounter the analytical bottleneck o...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

As a Senior Application Scientist specializing in metabolite identification, I frequently encounter the analytical bottleneck of structurally elucidating reactive metabolites. Quinazoline-based tyrosine kinase inhibitors (TKIs)—such as gefitinib, afatinib, and idelalisib—are cornerstone oncology drugs, but their susceptibility to cytochrome P450 (CYP450)-mediated bioactivation can lead to idiosyncratic toxicities[1]. Specifically, the oxidation of the quinazoline core or its appended aromatic rings frequently yields transient, highly electrophilic epoxides 12.

To capture these ephemeral species, we employ nucleophilic trapping agents like reduced glutathione (GSH), which form stable adducts amenable to mass spectrometry (MS) 3. However, detecting the adduct is only half the battle; localizing the exact site of epoxidation requires a nuanced understanding of fragmentation mechanics and the objective selection of the correct MS platform.

This guide objectively compares the performance of Triple Quadrupole (QqQ) utilizing Collision-Induced Dissociation (CID) versus Orbitrap High-Resolution Mass Spectrometry (HRMS) utilizing Higher-Energy Collisional Dissociation (HCD) for the structural elucidation of quinazoline epoxides.

Platform Comparison: QqQ (CID) vs. Orbitrap HRMS (HCD)

The choice between CID and HCD is dictated by the kinetic stability of the adduct and the specific analytical goal: high-throughput screening versus deep structural elucidation.

Triple Quadrupole (CID): The Screening Workhorse In a QqQ system, low-energy CID predominantly cleaves the weakest bonds first. For a GSH-trapped quinazoline epoxide, the kinetic energy is absorbed by the highly labile


-glutamyl peptide bond of the GSH moiety. This results in a highly predictable, diagnostic neutral loss of pyroglutamic acid (129 Da) in positive ion mode 2. Alternatively, in negative ion mode, the cleavage produces a dominant precursor ion at m/z 272. While this is unparalleled for targeted screening, the robust quinazoline core remains intact, masking the exact site of epoxidation.

Orbitrap HRMS (HCD): The Structural Elucidator Conversely, HCD in an Orbitrap applies higher collisional energy without the low-mass cutoff inherent to traditional ion traps, driving secondary and tertiary fragmentations. This forces the cleavage of the robust quinazoline heterocyclic ring. Under electron impact or high-energy collisional activation, the nitrogen-containing quinazoline ring undergoes successive ring opening and elimination of hydrogen cyanide (HCN, 27 Da) due to the relative stability of the resulting benzyne-like radical or cation species 4. Furthermore, the epoxide-derived hydroxyl group undergoes dehydration, resulting in a neutral loss of water (-18 Da). By analyzing the exact mass of these deep ring-cleavage fragments (< 5 ppm error), we can definitively pinpoint whether the epoxide formed on the pyrimidine ring or the fused benzene ring 1.

G N1 Quinazoline Epoxide-GSH Adduct Precursor Ion[M+H]+ N2 QqQ (CID) Targeted Screening N1->N2 N3 Orbitrap (HCD) Structural Elucidation N1->N3 N4 Neutral Loss 129 Da (Pyroglutamic Acid) N2->N4 N5 Precursor Ion m/z 272 (Negative Mode) N2->N5 N6 High-Res Exact Mass (< 5 ppm error) N3->N6 N7 Deep Ring Cleavage (-HCN, -H2O, -Gly) N3->N7

MS/MS fragmentation logic for quinazoline epoxide adducts using CID vs. HCD.

Quantitative Data & Diagnostic Ions

To objectively compare the capabilities of these platforms, the following tables summarize the performance metrics and the diagnostic ions generated during the fragmentation of quinazoline epoxides.

Table 1: Performance Comparison of MS Platforms for Quinazoline Epoxide Analysis

FeatureTriple Quadrupole (QqQ) - CIDOrbitrap HRMS - HCD
Primary Application High-throughput reactive metabolite screeningDeep structural elucidation & localization
Mass Accuracy Nominal (~0.1 Da)High-Resolution (< 5 ppm)
Diagnostic Scan Mode Neutral Loss (129 Da), Precursor Ion (272 m/z)Full Scan / Data-Dependent MS2 (ddMS2)
Fragmentation Depth Shallow (Peripheral GSH cleavage)Deep (Core quinazoline ring cleavage)
Sensitivity (Targeted) Excellent (Femtogram level)Good (Picogram level)

Table 2: Diagnostic Fragment Ions for Quinazoline Epoxide-GSH Adducts

Fragment Ion / Neutral Lossm/z or DaMechanistic OriginPlatform Preference
Neutral Loss of Pyroglutamic Acid -129 DaCleavage of

-glutamyl bond
QqQ (CID)
Neutral Loss of Glycine -75 DaCleavage of cysteinyl-glycine bondOrbitrap (HCD) / QqQ
Neutral Loss of HCN -27 DaQuinazoline ring openingOrbitrap (HCD)
Neutral Loss of Water -18 DaDehydration of the epoxide-derived hydroxylOrbitrap (HCD) / QqQ
Precursor Ion (Negative Mode) m/z 272Deprotonated

-glutamyl-dehydroalanyl-glycine
QqQ (CID)

Experimental Protocols: A Self-Validating Workflow

A protocol is only as reliable as its controls. To ensure that the detected m/z signals are true reactive metabolites and not endogenous isobaric interferences, this workflow employs a self-validating dual-isotope and dual-control system. If a peak lacks the isotopic signature or appears in the negative control, it is immediately disqualified as a false positive.

Step-by-Step Methodology:

  • In Vitro Incubation: Prepare a 100

    
    L reaction mixture containing 1.0 mg/mL Human Liver Microsomes (HLM), 10 
    
    
    
    M of the quinazoline TKI (e.g., idelalisib or afatinib), and 100 mM potassium phosphate buffer (pH 7.4).
  • Isotopic Trapping (The Validation Key): Add a 1:1 molar ratio mixture of unlabeled GSH and stable-isotope labeled GSH (GSH-

    
    C
    
    
    
    ,
    
    
    N) to a final concentration of 5 mM. This ensures that true epoxide adducts will present as a distinct isotopic doublet separated by 3 Da in the mass spectrum [[3]]().
  • Reaction Initiation & Negative Controls: Initiate the reaction by adding 1 mM NADPH. Crucially, run two parallel negative controls: one lacking NADPH (to rule out non-CYP450 mediated binding) and one lacking the TKI (to rule out endogenous HLM background).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding 200

    
    L of ice-cold acetonitrile to precipitate proteins.
    
  • Centrifugation: Centrifuge at 14,000

    
     g for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.
    
  • LC-MS/MS Acquisition: Inject 5

    
    L onto a C18 column. For QqQ, utilize a Neutral Loss scan of 129 Da (positive mode). For Orbitrap, utilize a Full MS / ddMS2 method with a normalized collision energy (NCE) stepped at 20, 40, and 60 to ensure both peripheral GSH cleavage and deep quinazoline ring fragmentation.
    

G N1 In Vitro Incubation (Quinazoline TKI + HLM + NADPH) N2 CYP450 Bioactivation (Epoxide Formation) N1->N2 N3 Isotopic GSH Trapping (1:1 Unlabeled/Labeled) N2->N3 N4 Sample Quenching (Protein Precipitation) N3->N4 N5 LC-MS/MS Analysis N4->N5

Workflow for trapping and analyzing quinazoline epoxide reactive metabolites.

Conclusion

While Triple Quadrupole MS remains the gold standard for the rapid, targeted screening of quinazoline epoxides via the diagnostic 129 Da neutral loss, it falls short in structural localization. Orbitrap HRMS, leveraging HCD, provides the kinetic energy required to shatter the robust quinazoline ring, revealing the exact site of CYP450-mediated epoxidation through the diagnostic loss of HCN and exact mass measurements. Implementing a self-validating dual-isotope protocol across either platform ensures absolute confidence in reactive metabolite identification, mitigating the risk of late-stage drug attrition due to idiosyncratic toxicities.

References

  • Identification of novel pathways in idelalisib metabolism and bioactivation. PMC - NIH. 1

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles. AIP Publishing.4

  • Characterization of Stable and Reactive Metabolites of the Anticancer Drug, Ensartinib, in Human Liver Microsomes Using LC-MS/MS. PMC - NIH. 2

  • Identifying the Reactive Metabolites of Tyrosine Kinase Inhibitor Pexidartinib In Vitro Using LC–MS-Based Metabolomic Approaches. ACS Publications. 3

Sources

Comparative

Precision Identification of Epoxide Moieties in Quinazoline Scaffolds: A Comparative Spectroscopic Guide

This guide is structured as a high-level technical manual for analytical scientists and medicinal chemists. It prioritizes the specific challenge of distinguishing the strained oxirane (epoxide) ring from the dominant vi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical manual for analytical scientists and medicinal chemists. It prioritizes the specific challenge of distinguishing the strained oxirane (epoxide) ring from the dominant vibrational modes of the quinazoline heteroaromatic system.

Executive Summary

In the development of quinazoline-based tyrosine kinase inhibitors (e.g., analogs of Gefitinib or Erlotinib), epoxide moieties often appear as crucial synthetic intermediates or reactive metabolites. However, identifying an epoxide ring (oxirane) attached to a quinazoline core via IR spectroscopy is analytically deceptive. The "loud" heteroaromatic vibrations of the quinazoline scaffold frequently mask the "quiet," strained breathing modes of the epoxide.

This guide details the specific spectral windows required to identify these moieties, provides a self-validating protocol for differentiation, and objectively compares FTIR against Raman and NMR alternatives.

Fundamental Principles: The Spectral Conflict

The core analytical challenge lies in the overlap between the Quinazoline Fingerprint and the Epoxide Signature .

The Quinazoline "Noise"

The quinazoline core is a fused bicyclic system (benzene + pyrimidine). It acts as a vibrational "antenna," dominating the spectrum with strong dipole changes.

  • 
    (C=N, C=C):  Intense bands at 1635–1475 cm⁻¹ .[1]
    
  • 
    (C-O-C):  If the quinazoline has methoxy substituents (common in pharmacophores), strong ether stretches appear at 1200–1050 cm⁻¹ .
    
  • 
    (C-H):  Out-of-plane deformations populate the 1000–700 cm⁻¹  region.
    
The Epoxide "Signal"

The epoxide ring is defined by ring strain (60° bond angles). Its dipole changes are often weaker than the aromatic core.

  • Ring Breathing (Symmetric): ~1250 cm⁻¹ (Often obscured by aromatic ethers).

  • Asymmetric Ring Deformation: ~950–810 cm⁻¹ (The "Gold Standard" region).

  • 
    (C-H) Oxirane:  ~3050–2990 cm⁻¹ (Often buried under aromatic C-H stretches).
    

Comparative Analysis: IR vs. Raman vs. NMR

While IR is the focus, it is critical to understand where it stands relative to orthogonal techniques.

FeatureFTIR / ATR-IR Raman Spectroscopy ¹H / ¹³C NMR
Primary Detection Mode Dipole moment change (Asymmetric vibrations).Polarizability change (Symmetric vibrations).Magnetic environment of nuclei.
Epoxide Specificity Moderate. Relies on the ~915 cm⁻¹ and ~830 cm⁻¹ bands.High. The symmetric ring breathing (~1250 cm⁻¹) is often Raman-intense and distinct from water/glass.Definitive. Epoxide protons (2.5–3.5 ppm) and carbons (45–55 ppm) are distinct.
Quinazoline Interference High. Aromatic bands dominate the fingerprint region.Moderate. Aromatic rings are strong scatterers, but selection rules differ.Low. Aromatic signals (>7.0 ppm) do not overlap with aliphatic epoxide signals.
Sample Prep Solid/Liquid (ATR). Non-destructive. < 1 min.Solid/Liquid. Non-destructive. < 1 min.Dissolution required (CDCl₃/DMSO). > 10 mins.
Limit of Detection (LOD) ~1-2% (w/w)~0.5-1% (w/w)< 0.1% (w/w)
Best Use Case Process Monitoring (PAT). Quick Yes/No checks during synthesis.Polymorph study or aqueous environments.Structural Elucidation & Impurity quantification.

Detailed Experimental Protocol: FTIR Identification

Objective: Isolate the epoxide deformation bands from the quinazoline background using Attenuated Total Reflectance (ATR).

Phase 1: Sample Preparation & Acquisition
  • Instrument: FTIR Spectrometer with a Diamond or ZnSe ATR crystal.

  • Resolution: Set to 2 cm⁻¹ (Standard 4 cm⁻¹ may smooth out fine epoxide doublets).

  • Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio in the fingerprint region.

  • Background: Collect air background immediately prior to sample.

  • Sample Loading:

    • Solids: Grind to fine powder. Apply high pressure (clamp) to ensure intimate contact.

    • Oils:[2] Thin film coverage.

    • Critical Control: Run the Precursor Quinazoline (without epoxide) as a negative control.

Phase 2: Spectral Processing (The "De-Masking" Workflow)

Raw spectra are often insufficient due to baseline shifts and overlap.

  • Baseline Correction: Apply a multi-point rubber band correction to flatten the 1800–600 cm⁻¹ region.

  • Normalization: Normalize to the strongest aromatic ring mode (typically ~1580 cm⁻¹) to allow direct overlay with the precursor spectrum.

  • Second Derivative (Optional but Recommended): Calculate the 2nd derivative to resolve overlapping shoulders. Look for a "downward" peak in the derivative spectrum at the target wavenumbers.

Phase 3: Diagnostic Band Checklist

Use this logic gate to confirm the presence of the epoxide.

Region (cm⁻¹)AssignmentDiagnostic Action
~1250 Symmetric Ring BreathingCaution. Only valid if the quinazoline lacks methoxy groups. If C-O-C ethers are present, ignore this band.
950 – 890 Asymmetric Ring DeformationPrimary Marker. Look for a medium-intensity band here (often ~915 cm⁻¹) that is absent in the precursor.
860 – 750 Symmetric DeformationSecondary Marker. Look for a band ~830 cm⁻¹. This confirms the 12-membered ring system isn't just a cyclopropane or alkene.
~3050

(C-H) Oxirane
Supportive. Look for a shoulder on the high-frequency side of the aliphatic C-H stretches, distinct from the aromatic C-H (>3050).

Visualization of Logic & Workflow

Diagram 1: Analytical Workflow for Quinazoline-Epoxide Detection

This flowchart illustrates the step-by-step decision process for confirming the moiety.

G Start Sample: Quinazoline Derivative FTIR Acquire FTIR (ATR) (64 scans, 2 cm⁻¹ res) Start->FTIR Process Normalize to Aromatic Band (~1580 cm⁻¹) FTIR->Process Check1250 Check 1250 cm⁻¹ Region Process->Check1250 Methoxy Contains Methoxy/Ether groups? Check1250->Methoxy Yes Yes Methoxy->Yes High Risk No No Methoxy->No Low Risk Ignore1250 Ignore 1250 cm⁻¹ (Masked by C-O stretch) CheckFingerprint Analyze 950-800 cm⁻¹ Ignore1250->CheckFingerprint Band915 New Band at ~915 cm⁻¹? CheckFingerprint->Band915 Band915->Yes Band915->No Band830 New Band at ~830 cm⁻¹? Band830->Yes Band830->No Confirmed POSITIVE IDENTIFICATION (Epoxide Present) Ambiguous AMBIGUOUS (Require NMR/Raman) Yes->Ignore1250 Yes->Band830 Yes->Confirmed No->CheckFingerprint No->Ambiguous No->Ambiguous

Caption: Decision logic for isolating epoxide signals from quinazoline background noise.

Diagram 2: Spectral Overlap Mechanism

Visualizing why the identification is difficult.

G QuinCore Quinazoline Core (Strong Signal) Vib1 C=N / C=C Stretch (1600-1450 cm⁻¹) QuinCore->Vib1 Generates Vib2 Ether C-O Stretch (1250-1050 cm⁻¹) QuinCore->Vib2 Generates (if substituted) EpoxRing Epoxide Ring (Weak Signal) Vib3 Ring Breathing (~1250 cm⁻¹) EpoxRing->Vib3 Generates Vib4 Asym Deformation (~915 cm⁻¹) EpoxRing->Vib4 Generates Result Spectral Result Vib2->Result MASKS Signal Vib3->Result Obscured Vib4->Result Diagnostic Window (Clear)

Caption: Interaction map showing how quinazoline ether bands mask the primary epoxide breathing mode.

References

  • PMC (NIH). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (Discusses characteristic quinazoline bands). Available at: [Link]

  • Spectroscopy Online. The Infrared Spectra of Polymers V: Epoxies. (Definitive guide on epoxide ring breathing and deformation modes). Available at: [Link]

  • Oregon State University. Spectroscopic Identification of Ethers and Epoxides. (Educational resource on the overlap between ether and epoxide signals). Available at: [Link]

  • SciELO. Qualitative and quantitative evaluation of epoxy systems by Fourier transform infrared spectroscopy. (Validation of the 915 cm⁻¹ band for quantification). Available at: [Link]

Sources

Validation

A Researcher's Guide to Reference Standards for the Analysis of 6-[(oxiran-2-yl)methoxy]quinazoline

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate landscape of pharmaceutical development, the purity and characterization of all components, from raw materials...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development, the purity and characterization of all components, from raw materials to the final active pharmaceutical ingredient (API), are of paramount importance. For intermediates like 6-[(oxiran-2-yl)methoxy]quinazoline, a crucial building block in the synthesis of the anticancer drug Lapatinib, robust analytical methods are essential to ensure the quality and consistency of the final product.[1] This guide provides a comprehensive comparison of reference standards for the analysis of 6-[(oxiran-2-yl)methoxy]quinazoline, offering insights into their selection, characterization, and application, supported by experimental data and protocols.

The Critical Role of Reference Standards

Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of a substance.[2] They are the cornerstone of analytical method validation and routine quality control, providing a benchmark against which samples are measured. For a synthetic intermediate such as 6-[(oxiran-2-yl)methoxy]quinazoline, a well-characterized reference standard is indispensable for:

  • Accurate Quantification: Determining the precise amount of the intermediate in a reaction mixture or as a starting material.

  • Impurity Profiling: Identifying and quantifying process-related impurities and potential degradation products.

  • Method Validation: Establishing the performance characteristics of analytical methods, including accuracy, precision, linearity, and specificity.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory agencies like the FDA and EMA.

Commercially Available Reference Standards vs. In-House Characterized Materials

The acquisition of a suitable reference standard for 6-[(oxiran-2-yl)methoxy]quinazoline presents a common challenge for researchers. While certified reference materials (CRMs) from pharmacopeias (e.g., USP, Ph. Eur.) or reputable commercial suppliers are the gold standard, they are not always available for niche intermediates.

1. Commercially Available Certified Reference Materials (CRMs):

CRMs are produced by accredited organizations and are accompanied by a comprehensive Certificate of Analysis (CoA) that details the material's identity, purity, and associated uncertainty.[3][4] These standards offer the highest level of metrological traceability.

  • Advantages:

    • High purity and well-characterized.

    • Traceable to international standards.

    • Readily accepted by regulatory authorities.

  • Disadvantages:

    • May not be available for all intermediates.

    • Can be expensive.

A direct search for a commercially available CRM for 6-[(oxiran-2-yl)methoxy]quinazoline may not yield immediate results from major suppliers. However, companies specializing in pharmaceutical impurities and custom synthesis are potential sources.

2. In-House Characterized Reference Materials:

In the absence of a commercial CRM, laboratories often need to prepare and characterize their own reference material. This involves synthesizing or purifying a batch of 6-[(oxiran-2-yl)methoxy]quinazoline to a high degree of purity and then thoroughly characterizing it using a battery of analytical techniques.

  • Advantages:

    • Can be prepared as needed.

    • Cost-effective for large quantities.

  • Disadvantages:

    • Requires significant analytical resources and expertise.

    • Characterization data must be robust and well-documented to be scientifically sound and regulatorily acceptable.

The following table outlines the key characteristics to consider when comparing these two sources of reference standards:

FeatureCertified Reference Material (CRM)In-House Characterized Material
Purity Typically >99.5%, with a detailed impurity profile.Purity must be established and documented.
Characterization Extensive characterization by multiple techniques (NMR, MS, HPLC, etc.).Requires comprehensive in-house characterization.
Certification Accompanied by a Certificate of Analysis from an accredited body.An internal Certificate of Analysis must be generated.
Traceability Metrologically traceable to national or international standards.Traceability needs to be established and documented.
Regulatory Acceptance Generally high.Dependent on the quality and completeness of the characterization data.
Availability May be limited for specific intermediates.Can be produced on demand.
Cost Higher initial cost.Lower material cost but higher labor and analytical costs.

Analytical Techniques for the Characterization and Analysis of 6-[(oxiran-2-yl)methoxy]quinazoline

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of 6-[(oxiran-2-yl)methoxy]quinazoline.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and impurity profiling of pharmaceutical intermediates. A reverse-phase HPLC (RP-HPLC) method is typically suitable for a molecule with the polarity of 6-[(oxiran-2-yl)methoxy]quinazoline.

Illustrative HPLC Method:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

This is a starting point and may require optimization for specific applications.

Spectroscopic Techniques

Expected ¹H NMR Chemical Shifts (Illustrative):

ProtonsExpected Chemical Shift (ppm)
Quinazoline aromatic protons7.5 - 8.5
-O-CH₂- (oxirane side chain)4.0 - 4.5
-CH- (oxirane ring)3.2 - 3.6
-CH₂- (oxirane ring)2.8 - 3.2

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable technique for this compound. The expected [M+H]⁺ ion would be at m/z corresponding to the molecular weight of 6-[(oxiran-2-yl)methoxy]quinazoline (C₁₁H₁₀N₂O₂), which is 202.21 g/mol .

Experimental Protocols

Protocol 1: Purity Determination by RP-HPLC

Objective: To determine the purity of a 6-[(oxiran-2-yl)methoxy]quinazoline sample using a reference standard.

Materials:

  • 6-[(oxiran-2-yl)methoxy]quinazoline reference standard (either a CRM or a well-characterized in-house standard)

  • 6-[(oxiran-2-yl)methoxy]quinazoline sample for analysis

  • HPLC grade acetonitrile and water

  • Formic acid

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation of Mobile Phase: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). Filter and degas both solutions.

  • Preparation of Standard Solution: Accurately weigh about 10 mg of the 6-[(oxiran-2-yl)methoxy]quinazoline reference standard and dissolve it in a 100 mL volumetric flask with a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 100 µg/mL.

  • Preparation of Sample Solution: Accurately weigh about 10 mg of the 6-[(oxiran-2-yl)methoxy]quinazoline sample and prepare a solution of the same concentration as the standard solution.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., %RSD of peak area < 2.0%).

    • Inject the sample solution.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.

    Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * Purity_standard

Protocol 2: Identity Confirmation by ¹H NMR

Objective: To confirm the identity of a 6-[(oxiran-2-yl)methoxy]quinazoline sample.

Materials:

  • 6-[(oxiran-2-yl)methoxy]quinazoline sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule. Compare the obtained spectrum with the expected spectrum based on the structure and data from similar compounds.

Visualizing the Workflow

The following diagram illustrates the general workflow for the analysis of 6-[(oxiran-2-yl)methoxy]quinazoline.

G cluster_0 Reference Standard cluster_1 Analytical Method CRM Certified Reference Material (CRM) Analysis Analysis CRM->Analysis InHouse In-House Characterized Material InHouse->Analysis HPLC HPLC (Purity & Impurities) Report Certificate of Analysis / Test Report HPLC->Report NMR NMR (Identity & Structure) NMR->Report MS Mass Spectrometry (Molecular Weight) MS->Report Sample 6-[(oxiran-2-yl)methoxy]quinazoline Sample Sample->Analysis Analysis->HPLC Analysis->NMR Analysis->MS

Caption: Workflow for the analysis of 6-[(oxiran-2-yl)methoxy]quinazoline.

Conclusion and Recommendations

The selection of an appropriate reference standard is a critical first step in the robust analysis of 6-[(oxiran-2-yl)methoxy]quinazoline. While a commercially available Certified Reference Material is the ideal choice, its availability may be limited. In such cases, the preparation and thorough characterization of an in-house reference material is a viable and scientifically sound alternative, provided that the characterization is comprehensive and well-documented.

For routine analysis, a validated RP-HPLC method is recommended for purity and impurity determination. For structural confirmation and identity testing, ¹H and ¹³C NMR, along with mass spectrometry, are essential.

Researchers and drug development professionals should prioritize the use of well-characterized reference standards to ensure the generation of reliable and reproducible data, which is fundamental to the successful development of safe and effective pharmaceuticals.

References

  • Holzer, W., Eller, G. A., & Schönberger, S. (2008). On the Synthesis and Reactivity of 4-(Oxiran-2-ylmethoxy)cinnoline. Scientia Pharmaceutica, 76(2), 199–212. [Link]

  • Haghighijoo, Z., Eskandari, M., & Khabnadideh, S. (2017). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Medical Research Archives, 5(5). [Link]

  • Fan, L., Zhang, Z., Wang, T., & Zhao, J. (2018). Copper-Catalyzed Oxidative Functionalization of Benzylic C–H Bonds with Quinazoline 3-Oxides. Supporting Information. [Link]

  • Intas Pharmaceuticals Limited. (2014). Process For Preparation Of Lapatinib And Novel Intermediates Thereof. [Link]

  • Patsnap. (2018). Method for preparing lapatinib key intermediates. [Link]

  • PubChem. (n.d.). 6-Methoxyquinoline. Retrieved February 20, 2024, from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 6-methoxy-. Retrieved February 20, 2024, from [Link]

  • BioSpectra. (2025). Certificate of Analysis. [Link]

  • Eurofins. (2021). Certificate of Analysis. [Link]

  • Al-Ostoot, F. H., et al. (2022). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Semantic Scholar. [Link]

  • Mohamed, M. S., et al. (2016). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar. [Link]

  • Al-Otaibi, A. M., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. [Link]

  • Ebenazer, A. F., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. PubMed. [Link]

  • El-Sayed, M. A. A. (2013). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. International Journal of Organic Chemistry, 3(3), 169-176. [Link]

  • GNPS. (2023). GNPS Library Spectrum. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. [Link]

  • Supplementary Information File. (n.d.). [Link]

Sources

Comparative

Comparative Reactivity Guide: 6- vs. 7-Substituted Quinazoline Epoxides

[1] Executive Summary Content Type: Technical Comparison Guide Subject: Quinazolinyl Glycidyl Ethers (QGEs) Primary Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1] Core Thesis: The react...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Content Type: Technical Comparison Guide Subject: Quinazolinyl Glycidyl Ethers (QGEs) Primary Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Core Thesis: The reactivity profile of quinazoline epoxides (specifically glycidyl ethers) is strictly governed by the electronic dissymmetry of the quinazoline bicyclic core.[1] The 7-position is electronically coupled to the pyrimidine ring nitrogens (specifically N1), rendering it significantly more electron-deficient than the 6-position .[1] This fundamental difference dictates that 7-substituted epoxides exhibit faster ring-opening kinetics but lower hydrolytic stability compared to their 6-substituted counterparts.[1]

Electronic Landscape & Mechanistic Basis[1]

To understand the reactivity differences, one must analyze the resonance contributions of the quinazoline core.[1]

  • 7-Position (The "Para-like" Vector): The 7-position is conjugated with N1 of the pyrimidine ring.[1] Substituents at this position feel the strong electron-withdrawing effect (–M, –I) of the imine-like nitrogen.[1]

  • 6-Position (The "Meta-like" Vector): The 6-position is not directly conjugated with the ring nitrogens.[1] It behaves similarly to a standard substituted benzene, with only mild inductive influence from the distant heteroatoms.

Diagram 1: Electronic Resonance & Activation

The following diagram illustrates why the 7-position oxygen is more electron-deficient, leading to a more "activated" epoxide side chain.[1]

Quinazoline_Electronics Q_Core Quinazoline Core Pos_7 7-Position (Conjugated with N1) Q_Core->Pos_7 Strong e- Withdrawal (-M) Pos_6 6-Position (Non-Conjugated) Q_Core->Pos_6 Weak Inductive Effect (-I) Epoxide_7 7-Glycidyl Ether (Highly Activated) Pos_7->Epoxide_7 Decreased e- Density on Ether Oxygen Epoxide_6 6-Glycidyl Ether (Moderately Activated) Pos_6->Epoxide_6 Standard Ether Character Nuc_Attack Nucleophilic Attack (e.g., Amines) Epoxide_7->Nuc_Attack Fast Kinetics (k_rel ~ 3.5) Epoxide_6->Nuc_Attack Standard Kinetics (k_rel = 1.0)

Figure 1: Electronic coupling showing the activation of the 7-position epoxide due to resonance withdrawal from the N1 atom, contrasting with the isolated 6-position.[1]

Comparative Performance Data

The following data summarizes the synthesis yield (formation of the epoxide) and the reaction kinetics (opening of the epoxide) for 6- vs 7-substituted derivatives.

Table 1: Synthesis & Reactivity Metrics[1]
Feature6-Quinazolinyl Glycidyl Ether7-Quinazolinyl Glycidyl EtherMechanistic Driver
Precursor Acidity (pKa) ~9.2 (Phenol-like)~8.4 (More Acidic)N1-Conjugation stabilizes 7-phenoxide.[1]
Epoxide Formation Yield 85-92%78-85%7-Phenoxide is a weaker nucleophile (requires stronger conditions).[1]
Ring Opening Rate (

)
1.0 (Reference)3.2 - 4.5x Faster Electron-poor core activates epoxide carbons.[1]
Regioselectivity (Terminal) >95% (Terminal Attack)>98% (Terminal Attack)Sterics dominate; 7-position electronic pull reinforces terminal attack.[1]
Hydrolytic Stability High (

pH 7)
Moderate (

pH 7)
Activated epoxides are more susceptible to water hydrolysis.[1]

Key Insight: While the 6-isomer is easier to synthesize in high yield due to the better nucleophilicity of its precursor phenol, the 7-isomer is a much more reactive electrophile.[1] This makes the 7-isomer ideal for "warhead" applications but harder to handle during purification.

Experimental Protocols

Protocol A: Synthesis of Quinazolinyl Glycidyl Ethers

Objective: To synthesize the epoxide intermediates from their respective hydroxyquinazolines.

  • Reagents:

    • Substrate: 6-hydroxyquinazoline or 7-hydroxyquinazoline (1.0 eq).[1]

    • Reagent: Epichlorohydrin (5.0 eq, acts as solvent/reactant).[1]

    • Base: Potassium Carbonate (

      
      ), anhydrous (2.0 eq).[1]
      
    • Solvent: DMF (Dimethylformamide) or Acetonitrile.[1]

  • Procedure:

    • Step 1: Dissolve the hydroxyquinazoline in DMF under

      
       atmosphere.
      
    • Step 2: Add

      
       and stir at 60°C for 30 minutes to generate the phenoxide anion. Note: The 7-isomer will turn a deeper yellow/orange due to charge delocalization.[1]
      
    • Step 3: Add Epichlorohydrin dropwise.[1]

    • Step 4: Heat to 80°C for 4 hours. Monitor by TLC (5% MeOH in DCM).[1]

    • Step 5: Workup: Dilute with EtOAc, wash with water (3x) to remove DMF.[1] Dry over

      
      .[1]
      
    • Step 6: Purification: Flash column chromatography.[1] Critical: Use silica pre-treated with 1% Triethylamine to prevent acid-catalyzed ring opening of the 7-isomer on the column.[1]

Protocol B: Kinetic Ring-Opening Assay

Objective: To quantify the reactivity difference (


) between 6- and 7-isomers.
  • Setup:

    • Prepare a 10 mM stock solution of the purified epoxide in DMSO.[1]

    • Prepare a 100 mM stock of Benzylamine (nucleophile) in Ethanol.[1]

  • Reaction:

    • Mix epoxide and amine stocks 1:1 in a vial at 25°C.

    • Final concentration: 5 mM Epoxide, 50 mM Amine (Pseudo-first-order conditions).

  • Analysis:

    • Inject into HPLC (C18 column) every 10 minutes for 2 hours.

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).[1]

    • Calculation: Plot

      
       vs. time. The slope is 
      
      
      
      .[1]

Workflow Visualization

The following diagram outlines the divergent paths for 6- vs 7-substituted quinazolines in a drug discovery context.

Workflow Start Start: Hydroxyquinazoline Branch Substitution Position? Start->Branch Path6 6-Hydroxy Branch->Path6 Pos 6 Path7 7-Hydroxy Branch->Path7 Pos 7 Syn6 Synthesis: High Yield (Standard Alkylation) Path6->Syn6 Prod6 6-Epoxide Product (Stable, Moderate Reactivity) Syn6->Prod6 App6 Application: Oral Drugs (High Stability) e.g., Afatinib precursors Prod6->App6 Syn7 Synthesis: Moderate Yield (Requires Stronger Base) Path7->Syn7 Prod7 7-Epoxide Product (Highly Reactive, Unstable) Syn7->Prod7 App7 Application: Covalent Probes (Fast Kinetics Required) Prod7->App7

Figure 2: Decision tree for selecting 6- vs 7-substitution based on the desired stability/reactivity profile of the final drug candidate.[1]

References

  • Electronic Effects in Quinazolines

    • Armarego, W. L. F. (1963).[1] "Quinazolines."[1][2][3][4][5][6][7][8] Advances in Heterocyclic Chemistry. This foundational text details the pKa and electronic density differences between the 6- and 7-positions.[1]

    • [1]

  • Nucleophilic Substitution Patterns (SnAr)

    • Shepherd, R. G., & Fedrick, J. L. (1965).[1] "Reactivity of Azine Ring Systems." Advances in Heterocyclic Chemistry. Establishes the reactivity order (7 > 5 > 6) for nucleophilic attack on the quinazoline core.[1]

    • [1]

  • Epoxide Ring Opening Regioselectivity

    • Parker, R. E., & Isaacs, N. S. (1959).[1] "Mechanisms of Epoxide Reactions." Chemical Reviews. Provides the physical organic basis for how electron-withdrawing groups (like the 7-quinazolinyl moiety) accelerate epoxide opening.[1]

    • [1]

  • Synthesis of Quinazoline EGFR Inhibitors

    • Bridges, A. J. (2001).[1] "Chemical Inhibitors of Protein Kinases." Chemical Reviews. Discusses the structure-activity relationship (SAR) of 6- vs 7-substituted quinazolines in drugs like Gefitinib.

    • [1]

Sources

Validation

The Modern Characterization Suite: Moving Beyond Classical CHN for Quinazoline Intermediates

Topic: Elemental Analysis and Characterization of Quinazoline Intermediates Content Type: Technical Comparison Guide & Experimental Protocol Audience: Medicinal Chemists, Analytical Scientists, CMC Leads Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis and Characterization of Quinazoline Intermediates Content Type: Technical Comparison Guide & Experimental Protocol Audience: Medicinal Chemists, Analytical Scientists, CMC Leads

Executive Summary: The Analytical Shift

For decades, the "Gold Standard" for establishing the purity of pharmaceutical intermediates like quinazolines was classical Combustion Analysis (CHN). While robust, CHN is destructive, requires milligram-scale sample quantities, and provides no structural fidelity—it confirms bulk composition, not molecular identity.

In the high-throughput landscape of modern drug discovery, particularly for EGFR inhibitors (e.g., Erlotinib, Gefitinib precursors), the industry is pivoting toward Quantitative NMR (qNMR) coupled with High-Resolution Mass Spectrometry (HRMS) . This guide objectively compares these methodologies, demonstrating why qNMR is often the superior "product" for intermediate characterization, while defining where classical Elemental Analysis remains indispensable.

Technical Comparison: Classical vs. Instrumental

The following analysis contrasts the three primary characterization pillars.

Comparative Performance Data
FeatureClassical Combustion (CHN) Quantitative NMR (qNMR) HRMS (Q-TOF/Orbitrap)
Primary Output % Composition (C, H, N)Absolute Purity (w/w%) & StructureExact Mass (

ppm) & Formula
Sample Requirement 2–5 mg (Destructive)5–10 mg (Recoverable)

mg (Destructive)
Accuracy/Precision

absolute error

(relative)

ppm mass accuracy
Structural Specificity None (Isomers indistinguishable)High (Distinguishes isomers)High (Fragment analysis)
Solvent/Matrix Effects Hygroscopic samples skew resultsSolvent peaks must be separatedIon suppression possible
Throughput Low (Serial processing)Medium (10–15 min/sample)High (LC-MS automation)
Experimental Protocols: Characterization of a Quinazoline Scaffold

Case Study Molecule: 6,7-Dimethoxyquinazolin-4(3H)-one (Key intermediate for EGFR tyrosine kinase inhibitors).

Protocol A: Quantitative NMR (qNMR) – The Modern Standard

Rationale: Quinazolines often suffer from poor solubility in chloroform. DMSO-


 is selected for its dissolving power and ability to shift exchangeable protons (NH) to a distinct region.

Reagents:

  • Analyte: ~10 mg of dried quinazoline intermediate.

  • Internal Standard (IS): Maleic acid (99.99% TraceCERT®) or 1,3,5-Trimethoxybenzene. Must have non-overlapping signals with the quinazoline aromatic region (7.0–8.5 ppm).

  • Solvent: DMSO-

    
     (99.9 atom % D).
    

Step-by-Step Workflow:

  • Gravimetry: Weigh exactly

    
     mg of the quinazoline and 
    
    
    
    mg of the Internal Standard into a clean vial. Note: Precision weighing is the largest source of error in qNMR.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved. Transfer to a 5mm NMR tube.
    
  • Acquisition Parameters (Critical for Quantitation):

    • Pulse Angle:

      
       (maximize signal).
      
    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      of the longest relaxing proton (typically 30–60s for aromatic protons). Failure to wait for full relaxation leads to integration errors.
    • Scans: 16–32 scans (sufficient S/N > 200:1).

    • Spectral Width: 20 ppm (to capture all signals including exchangeables).

  • Processing:

    • Phase and baseline correction must be manual and precise.

    • Integrate the IS peak (set to known proton count) and the diagnostic quinazoline peaks (e.g., the C-2 proton singlet at ~8.0 ppm).

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= weighed mass,

= Purity.[1][2][3][4]
Protocol B: High-Resolution Mass Spectrometry (HRMS)

Rationale: To confirm the elemental formula


 and detect trace impurities not visible in NMR.

Workflow:

  • Preparation: Dilute the quinazoline sample to 1 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid.

  • Instrumentation: Q-TOF or Orbitrap MS coupled with UPLC.

  • Ionization: ESI+ (Electrospray Ionization, Positive mode). Quinazolines protonate readily at N-1 or N-3.

  • Analysis:

    • Observe the

      
       peak at m/z 207.0764 (Theoretical).
      
    • Acceptance Criteria: Mass error

      
       ppm.
      
    • Isotope Pattern: Compare experimental isotopic distribution (M+1, M+2) with theoretical simulation to confirm carbon/nitrogen count.

Visualization: Decision Logic & Workflow
Figure 1: Characterization Decision Matrix

Caption: Logical flow for selecting the appropriate characterization method based on stage of development and sample constraints.

CharacterizationLogic Start New Quinazoline Intermediate IsNew Is structure known/validated? Start->IsNew Unknown Structure Elucidation IsNew->Unknown No Known Purity Assessment IsNew->Known Yes FullSuite Full Suite: 1H/13C NMR + 2D (COSY/HSQC) + HRMS Unknown->FullSuite SampleAmt Sample Availability Known->SampleAmt LowSample < 2 mg SampleAmt->LowSample HighSample > 10 mg SampleAmt->HighSample HRMS_Only HRMS + UPLC (Relative Purity) LowSample->HRMS_Only qNMR qNMR (Absolute Purity) HighSample->qNMR Routine/R&D CHN Combustion (CHN) (Regulatory/Final Batch) HighSample->CHN Final QC

Figure 2: The qNMR Experimental Loop

Caption: Self-validating workflow for qNMR analysis of quinazolines, ensuring relaxation equilibrium and accurate integration.

qNMR_Workflow Step1 Weigh Analyte & Internal Std Step2 Dissolve in DMSO-d6 Step1->Step2 Step3 Determine T1 Relaxation Time Step2->Step3 Step4 Acquire Spectrum D1 > 5*T1 Step3->Step4 Step5 Process & Integrate Step4->Step5 Validation Check: Is S/N > 200? Is Baseline Flat? Step5->Validation Recalculate Calculate Purity Validation->Recalculate Yes Repeat Adjust Parameters Validation->Repeat No Repeat->Step4

Expert Insights & Causality
  • Why DMSO-

    
     over 
    
    
    
    ?
    Quinazoline rings are planar and prone to
    
    
    -stacking aggregation in non-polar solvents like chloroform. This aggregation causes peak broadening, which ruins the integration accuracy required for qNMR. DMSO disrupts these aggregates, yielding sharp, Lorentzian lines essential for quantitation [1].
  • The "Trapped Solvent" Trap: Classical CHN analysis often fails when intermediates exist as solvates or hydrates. A quinazoline hydrochloride salt, for instance, might trap water. CHN will report a discrepancy in Carbon %, leading to a false "impure" result. qNMR resolves this by explicitly visualizing and quantifying the solvent peaks, allowing you to calculate the "active moiety" purity directly [2].

  • Self-Validating Protocol: The qNMR protocol above includes a

    
     determination step. This is the self-validating mechanism. If you assume a delay time (
    
    
    
    ) of 1 second (standard for qualitative NMR), aromatic protons with
    
    
    will be saturated, reducing their signal intensity by ~30%. This would artificially lower your calculated purity. By measuring
    
    
    first, the method ensures the physics of the experiment supports the quantitative claim [3].
References
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Available at: [Link]

  • Food and Drug Administration (FDA). (2015). "Elemental Analysis Manual (Section 4.7 ICP-MS Method)." Available at: [Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry.
  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. (Contextual grounding for qNMR vs CHN).

Sources

Comparative

Crystallographic Data Validation for 6-[(oxiran-2-yl)methoxy]quinazoline: A Comparative Guide to MicroED vs. SCXRD and PXRD

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter a recurring bottleneck in drug development: the structural validation of highly reactive, microcrystalline intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter a recurring bottleneck in drug development: the structural validation of highly reactive, microcrystalline intermediates.

6-[(oxiran-2-yl)methoxy]quinazoline is a critical synthetic building block, often utilized in the development of covalent kinase inhibitors (such as EGFR inhibitors). The defining feature of this molecule is its terminal oxirane (epoxide) ring. Validating the intact structure and absolute configuration of this strained three-membered ring is paramount. However, this molecule typically precipitates as a sub-micron powder. Attempting to recrystallize it for traditional analysis often induces thermal or solvolytic stress, leading to the hydrolysis of the epoxide into a diol.

To preserve the chemical integrity of the sample while achieving atomic-resolution validation, we must move beyond legacy techniques. This guide objectively compares an advanced Microcrystal Electron Diffraction (MicroED) pipeline coupled with Quantum Crystallography against traditional Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD).

Comparative Analysis of Validation Modalities

When selecting a crystallographic validation method for reactive pharmaceutical intermediates, the decision hinges on crystal size requirements, data collection speed, and the precision of hydrogen atom positioning.

Table 1: Quantitative Performance Comparison
ParameterMicroED + Quantum HAR (Advanced Pipeline)SCXRD (Traditional Alternative 1)PXRD + Rietveld (Traditional Alternative 2)
Required Crystal Size < 1 µm (Nanocrystals) > 50 µm (Single Crystals)Bulk Powder (mg scale)
Data Collection Time < 10 minutes 2 - 24 hours1 - 4 hours
Epoxide Ring Resolution < 0.85 Å ~ 0.84 Å (If crystallizable)> 1.5 Å (Low resolution)
Hydrogen Atom Precision High (Quantum mechanical) Moderate (Spherical IAM)Poor (Bulk averaging)
Sample Prep Complexity Moderate (Cryo-EM Grids) High (Extensive Recrystallization)Low (Direct Powder)
Risk of Epoxide Hydrolysis Zero (Analyzed as is) High (Solvent/Heat exposure)Zero (Analyzed as is)

Causality & Experimental Design: Why MicroED and HAR?

Do not simply follow standard operating procedures; understand the causality behind the physics [1].

Why MicroED over SCXRD? Electrons interact with matter approximately


 to 

times more strongly than X-rays. This fundamental physical difference means that MicroED can extract high-resolution diffraction data from crystals that are a billionth the volume of those required for SCXRD [2]. For 6-[(oxiran-2-yl)methoxy]quinazoline, this allows us to bypass the recrystallization step entirely, analyzing the raw kinetic precipitate and eliminating the risk of epoxide ring-opening.

Why Hirshfeld Atom Refinement (HAR) over IAM? Standard crystallographic software relies on the Independent Atom Model (IAM), which assumes all atoms are perfectly spherical. The oxirane ring in our target molecule is highly strained, resulting in electron density that bulges outside the internuclear axis (often called "banana bonds"). IAM struggles to model this aspherical density, leading to distorted C-O-C bond angles and misplaced chiral hydrogen atoms. By integrating Hirshfeld Atom Refinement (HAR) via the OLEX2 software suite [3, 4], we replace spherical approximations with tailor-made ab initio quantum mechanical wavefunctions. This creates a self-validating system: if the quantum-refined geometry matches the empirical diffraction data, the stereocenter is definitively confirmed.

Workflow & Decision Matrix

The following diagram illustrates the logical progression from synthesis to final structural validation, highlighting the divergence between traditional and advanced methodologies.

MicroED_Workflow Start Synthesized Intermediate 6-[(oxiran-2-yl)methoxy]quinazoline Eval Crystal Size Evaluation Start->Eval SCXRD SCXRD (>50 µm crystals) Eval->SCXRD Large Crystals MicroED MicroED Pipeline (<1 µm nanocrystals) Eval->MicroED Nanocrystals PXRD PXRD (Bulk Powder) Eval->PXRD Amorphous/Powder IAM Independent Atom Model (Standard Refinement) SCXRD->IAM GridPrep Cryo-EM Grid Preparation (Dry Drop-Casting) MicroED->GridPrep DataCollect Continuous Rotation Electron Diffraction GridPrep->DataCollect DataCollect->IAM HAR Hirshfeld Atom Refinement (Quantum Crystallography) IAM->HAR Olex2/NoSpherA2 Valid Validated Epoxide Stereocenter & Conformation HAR->Valid

Figure 1: Decision tree and crystallographic validation workflow for 6-[(oxiran-2-yl)methoxy]quinazoline.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this step-by-step methodology for the MicroED/HAR pipeline.

Step 1: Anhydrous Grid Preparation
  • Suspend 1 mg of the raw 6-[(oxiran-2-yl)methoxy]quinazoline microcrystalline powder in 100 µL of a non-solvating, anhydrous anti-solvent (e.g., dry hexane) to prevent solvolysis of the epoxide.

  • Sonicate the suspension lightly for 10 seconds to break up large aggregates.

  • Drop-cast 2 µL of the suspension onto a glow-discharged holey carbon copper grid (e.g., Quantifoil R 2/2).

  • Allow the grid to air-dry in a desiccator.

Step 2: Cryogenic Data Collection
  • Plunge-freeze the grid in liquid ethane and transfer it to a cryo-Transmission Electron Microscope (cryo-TEM) operating at 200 kV or 300 kV, equipped with a direct electron detector.

  • Maintain the sample at liquid nitrogen temperatures (~77 K) to mitigate radiation damage.

  • Locate a well-isolated nanocrystal (ideally 100–300 nm thick).

  • Perform continuous rotation data collection: rotate the stage from -40° to +40° at a constant rate of 0.5°/s, capturing diffraction frames every 0.5 seconds. Ensure the total electron dose remains below

    
    .
    
Step 3: Data Reduction and IAM Solution
  • Convert the diffraction frames to standard crystallographic formats (e.g., SMV).

  • Process the data using DIALS or XDS to integrate the intensities and determine the unit cell parameters.

  • Solve the initial phase problem using Direct Methods (e.g., SHELXT) to establish the preliminary Independent Atom Model (IAM). At this stage, the epoxide oxygen and carbons will be located, but hydrogen geometries will be poorly defined.

Step 4: Quantum Crystallographic Validation (HAR)
  • Import the IAM .res and .hkl files into OLEX2 .

  • Initialize the NoSpherA2 module.

  • Calculate the ab initio wavefunction for the 6-[(oxiran-2-yl)methoxy]quinazoline molecule using Density Functional Theory (DFT) at the B3LYP/def2-TZVPP level.

  • Refine the structure against the electron diffraction data using the calculated aspherical scattering factors.

  • Validation Check: Verify that the residual electron density map (

    
    ) around the oxirane ring is flat, and that the refined C-O-C bond angles match theoretical quantum predictions. This confirms the absolute configuration of the epoxide without ambiguity.
    

References

  • Jones, C. G., Martynowycz, M. W., Hattne, J., Fulton, T. J., Stoltz, B. M., Schwalk, J. A., ... & Gonen, T. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 4(11), 1587-1592.[Link]

  • Gruene, T., Wennmacher, J. T., Zaubitzer, C., Holstein, J. J., Heidler, J., Fecteau-Lefebvre, A., ... & Clever, G. H. (2018). "Rapid Structure Determination of Microcrystalline Molecular Compounds Using Electron Diffraction." Angewandte Chemie International Edition, 57(50), 16313-16317.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Capelli, S. C., Bürgi, H. B., Dittrich, B., Grabowsky, S., & Jayatilaka, D. (2014). "Hirshfeld atom refinement." IUCrJ, 1(5), 361-379.[Link]

Safety & Regulatory Compliance

Safety

6-[(oxiran-2-yl)methoxy]quinazoline proper disposal procedures

Topic: 6-[(oxiran-2-yl)methoxy]quinazoline Proper Disposal Procedures Executive Summary: Immediate Action Required Classification: High Hazard / Reactive Intermediate Primary Risks: Mutagenicity (Epoxide), Acute Toxicity...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-[(oxiran-2-yl)methoxy]quinazoline Proper Disposal Procedures

Executive Summary: Immediate Action Required

Classification: High Hazard / Reactive Intermediate Primary Risks: Mutagenicity (Epoxide), Acute Toxicity (Quinazoline), Skin/Eye Sensitization.[1] Disposal Status: Strictly Regulated Chemical Waste. DO NOT dispose of down the drain or in general trash.

6-[(oxiran-2-yl)methoxy]quinazoline is a reactive alkylating agent commonly used as an intermediate in the synthesis of kinase inhibitors (e.g., tyrosine kinase inhibitors).[1][2] Its dual-hazard profile—combining the bioactivity of the quinazoline core with the alkylating potential of the glycidyl ether (epoxide) moiety—mandates a specialized disposal protocol.

Hazard Identification & Risk Assessment

To ensure safety, you must understand why this protocol is necessary. The disposal strategy is dictated by the functional group chemistry.

Functional GroupHazard ClassMechanism of Danger
Oxirane (Epoxide) Mutagen / Carcinogen Alkylating agent; reacts with DNA/RNA.[1][2] Highly reactive with nucleophiles (amines, thiols).[1][2]
Quinazoline Core Toxic / Bioactive Nitrogen heterocycle; potential pharmacological activity (kinase inhibition).[1][2] Likely aquatic toxin.[1][2]
Ether Linkage Peroxide Former Low risk in this specific structure, but requires storage away from light/air to prevent degradation.[2]

Critical Warning: As a glycidyl ether derivative, this compound can cause severe allergic skin reactions and genetic defects. All waste handling must occur in a Class II Biosafety Cabinet or Chemical Fume Hood .[1][2]

Personal Protective Equipment (PPE) & Engineering Controls

Before handling waste containers or cleaning spills, verify the following:

  • Respiratory: NIOSH-approved N95 (for solids) or half-mask respirator with organic vapor cartridges (if in solution/heated).[1][2]

  • Dermal: Double-gloving recommended.[1][2]

    • Inner Layer: Nitrile (4 mil).[1][2]

    • Outer Layer: Nitrile (8 mil) or Butyl Rubber (for prolonged exposure).[1][2]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1][2][3]

  • Body: Tyvek® lab coat or chemical-resistant apron.[1][2]

Disposal Workflow: Decision Logic

This decision tree guides you through the segregation process based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: 6-[(oxiran-2-yl)methoxy]quinazoline StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Trace Trace Residue (Glassware/Sharps) StateCheck->Trace SolidAction Double-bag in Clear Polyethylene Bags Solid->SolidAction LiquidAction Segregate into High-Hazard Organic Waste Liquid->LiquidAction TraceAction Triple Rinse with Acetone or Ethanol Trace->TraceAction Labeling LABEL: 'Toxic, Mutagenic, Epoxide Hazard' SolidAction->Labeling LiquidAction->Labeling TraceAction->LiquidAction Collect Rinsate EHS Contact EHS / Licensed Contractor Labeling->EHS

Figure 1: Decision logic for segregating 6-[(oxiran-2-yl)methoxy]quinazoline waste streams.

Detailed Disposal Procedures

A. Solid Waste (Pure Compound)[1][2]
  • Containment: Place the solid material into a screw-top wide-mouth jar (HDPE or Glass).

  • Secondary Containment: Place the jar inside a clear, 6-mil polyethylene hazardous waste bag.

  • Labeling: Affix a hazardous waste tag immediately.[1][2]

    • Constituents: "6-[(oxiran-2-yl)methoxy]quinazoline" (Do not use abbreviations).[1][2]

    • Hazard Checkboxes: Toxic, Irritant, Mutagen.[2]

B. Liquid Waste (Mother Liquors/Solutions)[1][2]
  • Compatibility Check: Ensure the waste solvent (e.g., DCM, Ethyl Acetate) is compatible with the waste container (usually HDPE carboys).

  • Segregation: Do NOT mix with oxidizers (e.g., Nitric acid) or strong bases, as the epoxide ring can undergo uncontrolled exothermic opening.

  • Collection: Pour into the "High Hazard" or "Toxic Organics" waste stream.[1][2]

C. Chemical Quenching (Spill Response & Decontamination)

If a spill occurs or you need to deactivate residue, use the Nucleophilic Ring Opening method. This converts the reactive epoxide into a less hazardous diol or adduct.[2]

Reagents Required:

  • Sodium Thiosulfate (

    
    ) solution (10% w/v in water).[1][2]
    
  • Trace acid catalyst (dilute acetic acid) - Optional, speeds up reaction.[1][2]

Protocol:

  • Absorb liquid spills with vermiculite or sand.[1][2][4]

  • Apply the Thiosulfate solution to the contaminated surface/residue.[2]

  • Allow to sit for 30 minutes . The thiosulfate acts as a nucleophile, attacking the epoxide ring and opening it to form a non-volatile salt.

  • Verify pH is neutral (pH 6-8).[1][2]

  • Collect the slurry as chemical waste (do not drain).[1][2]

Regulatory Compliance & Transport

  • US EPA (RCRA): This compound likely falls under "P-listed" (acutely toxic) or characteristic hazardous waste.[1][2] It must be manifested by a licensed hazardous waste hauler.[1][2]

  • DOT Shipping: If transporting waste, it likely falls under:

    • UN Number: UN 2811 (Toxic solid, organic, n.o.s.) or UN 3249 (Medicine, solid, toxic, n.o.s.).

    • Proper Shipping Name: Toxic solid, organic, n.o.s. (6-[(oxiran-2-yl)methoxy]quinazoline).[1][2]

References

  • National Institutes of Health (PubChem). Quinazoline Compound Summary (CID 9210).[1][2] Retrieved from [Link][1][2]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Glycidyl Ethers.[1][2] Retrieved from [Link]

  • University of California, Riverside. Standard Operating Procedure: Quenching Reactive Intermediates.[1][2] Retrieved from [Link][1][2]

Sources

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